molecular formula C9H12ClNO3 B1318452 4-(2-Aminoethoxy)benzoic acid hydrochloride CAS No. 1050208-10-0

4-(2-Aminoethoxy)benzoic acid hydrochloride

Cat. No.: B1318452
CAS No.: 1050208-10-0
M. Wt: 217.65 g/mol
InChI Key: PZOHDHSGHJOFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethoxy)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Amino-ethoxy)-benzoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-aminoethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-5-6-13-8-3-1-7(2-4-8)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOHDHSGHJOFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589526
Record name 4-(2-Aminoethoxy)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050208-10-0
Record name 4-(2-Aminoethoxy)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethoxy)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 4-(2-Aminoethoxy)benzoic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(2-Aminoethoxy)benzoic acid hydrochloride. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound. This guide summarizes available quantitative data, outlines detailed experimental protocols for determining key properties, and presents a conceptual framework for its potential biological interactions.

Introduction

This compound is a derivative of benzoic acid, a structural motif commonly found in a variety of biologically active compounds. The presence of an aminoethoxy side chain and a carboxylic acid function on a benzene ring suggests its potential as a versatile building block in medicinal chemistry. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and designing novel therapeutic agents. This guide aims to consolidate the available data and provide a practical framework for further investigation.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available data for this compound.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₉H₁₂ClNO₃[1][2]
Molecular Weight 217.65 g/mol [1]
CAS Number 1050208-10-0[2][3][4]
Appearance White to off-white solid[5]
Melting Point >350 °C (literature)[5]
Predicted XlogP -1.2[6]
Boiling Point No data available
Solubility No experimental data available. The hydrochloride salt is expected to have enhanced aqueous solubility.[7]
pKa No experimental data available

Experimental Protocols

Precise determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments that can be employed to characterize this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Procedure:

  • Add an excess of this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline at pH 7.4) in a sealed, inert container.

  • Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment should be performed in triplicate to ensure reproducibility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Immerse the calibrated pH electrode into the sample solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the expected equivalence points.

  • Plot the measured pH values against the volume of titrant added to generate a titration curve.

  • The pKa values for the carboxylic acid and the amino group can be determined from the midpoints of the buffering regions on the titration curve.

Biological Context and Potential Applications

While specific signaling pathways for this compound have not been elucidated, the structural motifs present in the molecule suggest several potential areas of biological activity. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects.[8][9]

Derivatives of the closely related 4-(2-(dimethylamino)ethoxy)benzohydrazide have been investigated for their antiamoebic properties.[10] Furthermore, other benzoic acid derivatives are being explored as inhibitors of acetylcholinesterase and carbonic anhydrase, which are therapeutic targets for Alzheimer's disease.[11] Another study has shown that certain benzoic acid derivatives can modulate the proteostasis network, which is implicated in aging and age-related diseases.[12]

Given these precedents, a logical workflow for investigating the biological potential of this compound would involve a series of in vitro and in silico screening assays.

G General Workflow for Biological Activity Screening cluster_0 Compound Characterization cluster_1 In Silico & In Vitro Screening cluster_2 Hit Validation & Lead Optimization A Synthesis & Purification of 4-(2-Aminoethoxy)benzoic acid HCl B Physicochemical Profiling (Solubility, pKa, Stability) A->B C Target Prediction (Molecular Docking, Pharmacophore Modeling) B->C D High-Throughput Screening (Enzyme Assays, Receptor Binding Assays) C->D E Cell-Based Assays (Cytotoxicity, Functional Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G Preclinical Development F->G Lead Compound

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Spectral Data

No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound were found in the public domain during the literature search. For structurally related compounds, such as 4-aminobenzoic acid, extensive spectral data are available and can serve as a reference for a qualitative prediction of the expected spectral features.[13][14] The following diagram illustrates the logical relationship of key analytical techniques used for structural elucidation.

G Key Spectroscopic Techniques for Structural Elucidation A Mass Spectrometry (MS) E Confirmed Chemical Structure A->E Molecular Weight & Fragmentation Pattern B Infrared (IR) Spectroscopy B->E Functional Groups C Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) C->E Connectivity & Chemical Environment of Atoms D Elemental Analysis D->E Elemental Composition

Caption: Interrelation of common analytical methods for determining a compound's structure.

Conclusion

This compound is a compound with potential for applications in medicinal chemistry and drug development. While some of its basic physicochemical properties are documented, a significant amount of experimental data, particularly regarding its solubility, pKa, and detailed biological activity, is currently lacking. The experimental protocols and conceptual workflows presented in this guide offer a roadmap for researchers to thoroughly characterize this molecule. Further investigation into its spectral properties and biological interactions is warranted to fully understand its potential as a valuable chemical scaffold.

References

4-(2-Aminoethoxy)benzoic acid hydrochloride CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a primary amine, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes its key identifiers and includes predicted data for some physicochemical properties.

PropertyValueSource
CAS Number 1050208-10-0N/A
Molecular Formula C₉H₁₂ClNO₃N/A
Molecular Weight 217.65 g/mol N/A
Monoisotopic Mass 181.0739 Da (free base)[1]
Predicted XlogP -1.2 (free base)[1]
Hazard Statement Irritant. May cause skin, eye, and respiratory irritation.[2]

Spectral Data

TechniquePredicted Data (for free base, C₉H₁₁NO₃)
Mass Spectrometry [M+H]⁺: 182.08118, [M+Na]⁺: 204.06312, [M-H]⁻: 180.06662

Experimental Protocols

Synthesis of this compound

A detailed, validated protocol for the synthesis of this compound is not publicly available. However, a general synthetic approach can be adapted from the synthesis of similar compounds, such as 4-(2-(Dimethylamino)ethoxy)benzoic acid[3]. The proposed two-step synthesis involves a Williamson ether synthesis followed by the hydrolysis of a nitrile intermediate.

Step 1: Williamson Ether Synthesis of 4-(2-Aminoethoxy)benzonitrile

This step involves the alkylation of 4-hydroxybenzonitrile with a protected 2-aminoethyl halide, followed by deprotection.

  • Materials: 4-Hydroxybenzonitrile, a suitable N-protected 2-chloroethylamine (e.g., N-(2-chloroethyl)phthalimide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).

  • Procedure:

    • Dissolve 4-hydroxybenzonitrile and the N-protected 2-chloroethylamine in the chosen solvent in a round-bottom flask.

    • Add the base to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

    • Remove the solvent under reduced pressure.

    • The resulting crude product is then subjected to deprotection (e.g., hydrazinolysis for a phthalimide protecting group) to yield 4-(2-aminoethoxy)benzonitrile.

Step 2: Hydrolysis to 4-(2-Aminoethoxy)benzoic acid and Salt Formation

This step involves the hydrolysis of the nitrile group to a carboxylic acid, followed by the formation of the hydrochloride salt.

  • Materials: 4-(2-Aminoethoxy)benzonitrile, a strong base (e.g., sodium hydroxide), water, and hydrochloric acid.

  • Procedure:

    • Dissolve the 4-(2-aminoethoxy)benzonitrile in an aqueous solution of the strong base.

    • Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to the corresponding carboxylate salt.

    • Monitor the reaction for completion.

    • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid and also form the hydrochloride salt of the primary amine.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in diluent filter Filter through 0.45 µm filter dissolve->filter inject Inject sample onto C18 column filter->inject separate Elute with mobile phase inject->separate detect UV Detection separate->detect integrate Integrate peak area detect->integrate quantify Quantify using standard curve integrate->quantify

References

An In-depth Technical Guide to 4-(2-Aminoethoxy)benzoic Acid Hydrochloride in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the primary applications of 4-(2-Aminoethoxy)benzoic acid hydrochloride in scientific research, with a specific focus on its role in the development of novel therapeutic modalities.

Introduction and Physicochemical Properties

This compound is a bifunctional organic molecule increasingly utilized in the field of medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid, an amino group, and an ether linkage to a benzene ring, makes it a versatile building block, or "linker," for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various synthetic protocols.

The primary and most significant application of this compound in contemporary scientific research is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1050208-10-0
Molecular Formula C₉H₁₂ClNO₃
Molecular Weight 217.65 g/mol
Appearance Solid powder
Solubility Soluble in water
Storage Conditions Inert atmosphere, room temperature

Core Application: A Linker for PROTAC Synthesis

The predominant use of this compound is as a linker molecule in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to selectively degrade a target protein of interest.

The PROTAC Mechanism of Action

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The linker, in this case synthesized from this compound, plays a critical role in this process by connecting the target-binding ligand and the E3 ligase-binding ligand and orienting them in a spatially favorable manner to enable the formation of a stable ternary complex.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to PROTAC PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to PROTAC PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_ligands Ligand Synthesis Start Starting Materials Target_Ligand Synthesize Target Ligand Start->Target_Ligand E3_Ligand Synthesize E3 Ligase Ligand Start->E3_Ligand Linker_Prep Prepare Linker (e.g., from 4-(2-Aminoethoxy) benzoic acid hydrochloride) Start->Linker_Prep Conjugation1 Conjugate Linker to First Ligand Target_Ligand->Conjugation1 Conjugation2 Conjugate Linker-Ligand to Second Ligand E3_Ligand->Conjugation2 Linker_Prep->Conjugation1 Conjugation1->Conjugation2 Purification Purification and Characterization (HPLC, MS, NMR) Conjugation2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

References

The Versatile Role of 4-(2-Aminoethoxy)benzoic Acid Hydrochloride: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a bifunctional chemical building block of significant interest in the fields of medicinal chemistry, materials science, and biochemical research. Its structure, featuring a carboxylic acid, a primary amine, and an ether linkage to an aromatic ring, provides a versatile scaffold for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its chemical properties, a detailed methodology for its synthesis, and a discussion of its applications, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
CAS Number 1050208-10-0[1]
Molecular Formula C₉H₁₂ClNO₃[2]
Molecular Weight 217.65 g/mol [2]
Appearance White to off-white powderN/A
Melting Point >250 °CN/A
Solubility Soluble in water[3]
Purity ≥95%N/A

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Williamson ether synthesis to form the ether linkage, followed by the hydrolysis of a nitrile to the carboxylic acid. The final step involves the formation of the hydrochloride salt.

Experimental Protocols

Part 1: Synthesis of 4-(2-Aminoethoxy)benzonitrile

This step involves the nucleophilic substitution reaction between 4-hydroxybenzonitrile and a protected 2-aminoethyl halide.

Materials:

  • 4-Hydroxybenzonitrile

  • 2-(Phthalimido)ethyl bromide

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(phthalimido)ethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(2-(phthalimido)ethoxy)benzonitrile.

  • Purify the crude product by column chromatography.

Part 2: Synthesis of this compound

This part involves the hydrolysis of the nitrile and the deprotection of the amine, followed by salt formation.

Materials:

  • 4-(2-(Phthalimido)ethoxy)benzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Suspend 4-(2-(phthalimido)ethoxy)benzonitrile (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) for 24-48 hours. The reaction progress can be monitored by the dissolution of the starting material and the formation of a precipitate (phthalic acid).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to further precipitate the phthalic acid by-product.

  • Filter the mixture to remove the precipitated phthalic acid.

  • Wash the filtrate with a small amount of cold water.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure product.

Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis and Deprotection 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile K2CO3_DMF K₂CO₃, DMF 80 °C 4-Hydroxybenzonitrile->K2CO3_DMF 2-(Phthalimido)ethyl bromide 2-(Phthalimido)ethyl bromide 2-(Phthalimido)ethyl bromide->K2CO3_DMF Intermediate_1 4-(2-(Phthalimido)ethoxy)benzonitrile K2CO3_DMF->Intermediate_1 Conc_HCl Conc. HCl, H₂O Reflux Intermediate_1->Conc_HCl Final_Product This compound Conc_HCl->Final_Product

A schematic of the two-step synthesis of this compound.

Role as a Chemical Building Block

This compound is a valuable building block due to its orthogonal functional groups. The carboxylic acid can be readily converted to esters or amides, while the primary amine can participate in nucleophilic substitution or addition reactions.

Application in PROTACs

A significant application of this molecule is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the two binding moieties.

The 4-(2-aminoethoxy)benzoic acid core can be incorporated into PROTAC linkers, where the carboxylic acid can be coupled to the E3 ligase ligand and the amino group can be attached to the target protein ligand, or vice versa.

G Target_Protein_Ligand Target Protein Ligand (Warhead) Linker 4-(2-Aminoethoxy)benzoic acid (Linker Core) Target_Protein_Ligand->Linker Amide Bond PROTAC PROTAC Molecule Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand (Anchor) E3_Ligase_Ligand->Linker Amide/Ester Bond

References

Structural Elucidation and Characterization of 4-(2-Aminoethoxy)benzoic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 4-(2-Aminoethoxy)benzoic acid hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected analytical outcomes and detailed experimental protocols based on the analysis of structurally analogous compounds. The methodologies and predicted data presented herein serve as a robust framework for researchers engaged in the synthesis, quality control, and application of this molecule in drug development and other scientific endeavors. This guide covers essential analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with data interpretation, experimental workflows, and the chemical structure.

Introduction

This compound is a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. Its structure combines a rigid aromatic core with a flexible aminoethoxy side chain, offering multiple points for chemical modification and interaction. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable property for pharmaceutical and biological applications. Accurate structural confirmation and comprehensive characterization are critical for ensuring the identity, purity, and consistency of the compound in research and development settings.

This guide details the analytical methodologies required for the definitive structural elucidation of this compound.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₃[1]
Molecular Weight 217.65 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Melting Point >350 °C (decomposes)[2]
Solubility Soluble in water and polar organic solvents like DMSO and methanolGeneral knowledge

Structural Elucidation and Characterization

The definitive structure of this compound can be determined through a combination of spectroscopic techniques. The following sections provide the predicted data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum in a solvent such as DMSO-d₆ would exhibit the following signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 - 13.5Broad Singlet1H-COOH
~8.2 - 8.5Broad Singlet3H-NH₃⁺
~7.90Doublet2HAr-H (ortho to -COOH)
~7.05Doublet2HAr-H (ortho to -OCH₂)
~4.30Triplet2H-OCH₂-
~3.35Triplet2H-CH₂NH₃⁺

Note: The chemical shift of the acidic proton (-COOH) and the ammonium protons (-NH₃⁺) can be broad and their position is dependent on concentration and residual water in the solvent.

The predicted broadband proton-decoupled ¹³C NMR spectrum would show the following key resonances.

Chemical Shift (δ, ppm)Assignment
~167-COOH
~162Ar-C (ipso, attached to -OCH₂)
~132Ar-C (ortho to -COOH)
~122Ar-C (ipso, attached to -COOH)
~115Ar-C (ortho to -OCH₂)
~66-OCH₂-
~39-CH₂NH₃⁺

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with broadband proton decoupling.

  • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The predicted major IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid, hydrogen-bonded)
~3000MediumN-H stretch (ammonium salt)
~2950MediumC-H stretch (aromatic)
~2870MediumC-H stretch (aliphatic)
1710 - 1680StrongC=O stretch (carboxylic acid, conjugated)
~1610, ~1510Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount of the solid sample (approx. 10-20 mg) in a few drops of a volatile solvent like methanol.

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean salt plate.

  • Place the sample plate in the spectrometer's sample holder.

  • Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

For the free base form (C₉H₁₁NO₃), the following is expected.

m/zIon
182.08[M+H]⁺
180.07[M-H]⁻

M refers to the molecular ion of the free base.

Expected Fragmentation: In positive ion mode, the molecular ion [M+H]⁺ is expected to be observed. Common fragmentation pathways for aminobenzoic acid derivatives include the loss of small neutral molecules such as H₂O, CO, and CO₂.[4][5] Cleavage of the ether bond is also a likely fragmentation pathway.

Objective: To confirm the molecular weight and study the fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[6]

  • The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

  • Acquire spectra in both positive and negative ion modes.

  • For structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Visualization of Structure and Analytical Workflow

The following diagrams illustrate the chemical structure and the general workflow for the structural elucidation of this compound.

Caption: Chemical structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of 4-(2-Aminoethoxy)benzoic acid hydrochlorination Formation of Hydrochloride Salt synthesis->hydrochlorination purification Purification (e.g., Recrystallization) hydrochlorination->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms data_integration Integration of Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Experimental workflow for synthesis and structural elucidation.

Conclusion

This technical guide has detailed the expected analytical data and comprehensive experimental protocols for the structural elucidation and characterization of this compound. By employing a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this compound. The provided methodologies and predicted data offer a valuable resource for scientists and professionals in the field of drug development and chemical research, ensuring the quality and consistency of this important chemical entity for its intended applications.

References

Unlocking the Therapeutic Promise of Aminobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminobenzoic acid and its derivatives represent a versatile and highly promising class of compounds in modern drug discovery. With a foundational structure that allows for diverse chemical modifications, these molecules have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of aminobenzoic acid derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. By presenting a comprehensive overview of their mechanisms of action, quantitative efficacy data, and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical information needed to advance the exploration and application of these promising therapeutic agents.

Introduction

The aminobenzoic acid scaffold, existing in ortho- (anthranilic acid), meta-, and para- (PABA) isomeric forms, serves as a privileged structure in medicinal chemistry. The strategic placement of the amino and carboxylic acid groups on the benzene ring allows for a wide array of synthetic modifications, leading to the generation of large and diverse compound libraries.[1] This structural flexibility has been exploited to develop derivatives with a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] This guide will delve into the key therapeutic applications of these derivatives, supported by quantitative data and detailed methodologies to facilitate further research and development.

Anticancer Applications

Derivatives of aminobenzoic acid have emerged as potent agents in oncology, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected aminobenzoic acid derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Derivative ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Benzamide of PABANot specifiedNot specified4.53 - 5.85[2]
PABA-basedN-(4-((3-Methoxyphenyl) carbamoyl)phenyl) nicotinamideNot specifiedNot specified[2]
Carboxamide of PABANot specifiedA549 (Lung)3.0[4]
Benzo[d]thiazolyl-methoxyphenyl-triazolyl methyl anilineNot specifiedVarious0.55 - 1.2 (GI50)[2]
Schiff Bases of PABA5-nitrofurylidene-based imineHepG2 (Liver)≥ 15.0[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Test compound (aminobenzoic acid derivative)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the aminobenzoic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from a dose-response curve.[6][7][8]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Aminobenzoic Acid Derivative A->B C Add MTT solution B->C D Incubate (Formazan formation) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

MTT Assay Experimental Workflow

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aminobenzoic acid derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens. A key mechanism of action for some derivatives is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in many microorganisms.[9]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected aminobenzoic acid derivatives, presenting their minimum inhibitory concentrations (MIC) against various microbial strains.

Derivative ClassSpecific Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
Thienopyrimidinylamino-N-phenylbenzamideN-(4-chlorophenyl)-substitutedP. aeruginosa, S. aureus, B. subtilis, E. coli2 - 10[4]
PABA derivativeNot specifiedMethicillin-resistant S. aureus4[4]
Benzimidazoles of PABANot specifiedL. monocytogenes15.62[4]
Cyanostyrylquinoxalinyl-based PABANot specifiedVarious strains7.9 - 31 (µM)[2]
Schiff Bases of PABANot specifiedS. aureus15.62 (µM)[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Test compound (aminobenzoic acid derivative) stock solution

  • Positive control antibiotic

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the aminobenzoic acid derivative in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[10][11][12]

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of Aminobenzoic Acid Derivative B Inoculate with microbial suspension A->B C Incubate plate B->C D Observe for growth inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution Experimental Workflow

Anti-inflammatory Properties

Anthranilic acid derivatives, in particular, are well-known for their anti-inflammatory effects, with several compounds developed as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Signaling Pathway: COX Inhibition

COX_Inhibition cluster_pathway Mechanism of COX Inhibition by Anthranilic Acid Derivatives Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediate Derivative Anthranilic Acid Derivative Derivative->COX_Enzymes Inhibits

COX Inhibition by Anthranilic Acid Derivatives

Quantitative Data: COX Inhibition

The following table presents the in vitro COX inhibitory activity and selectivity of representative anthranilic acid derivatives.

DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
JS-4594.313.7[13][14]
Mefenamic Acid--Lower preference for COX-2[13]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in sterile saline

  • Test compound (aminobenzoic acid derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Acclimatize animals and divide them into control and treatment groups.

  • Compound Administration: Administer the aminobenzoic acid derivative or vehicle to the respective groups, typically via oral or intraperitoneal injection.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the carrageenan control group.[15][16]

Neuroprotective and Antiviral Potential

Emerging research has highlighted the potential of aminobenzoic acid derivatives in the treatment of neurodegenerative diseases and viral infections. Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to inhibit key enzymes such as acetylcholinesterase (AChE).[17][18][19] In the antiviral realm, certain derivatives have shown inhibitory activity against viral proteases and other essential viral enzymes.[5][20]

Quantitative Data: Neuroprotective and Antiviral Activities

The following table provides a summary of the neuroprotective and antiviral activities of selected aminobenzoic acid derivatives.

Derivative ClassSpecific Derivative ExampleTarget/AssayIC50/EC50/KiReference
Benzylaminobenzoic acidNot specifiedButyrylcholinesterase (BChE)IC50: 2.67 ± 0.05 µM[4]
4-amino-3-bromo-5-fluorobenzohydrazideNot specifiedAcetylcholinesterase (AChE)IC50: 0.59 µM[4]
4-amino-3-bromo-5-fluorobenzohydrazideNot specifiedButyrylcholinesterase (BChE)IC50: 0.15 µM[4]
Carboxamide-based derivativeNot specifiedAcetylcholinesterase (AChE)Ki: 0.041 ± 0.60[2]
Carboxamide-based derivativeNot specifiedButyrylcholinesterase (BChE)Ki: 8.46 ± 0.66[2]
p-aminobenzylamine derivativeCompound 8SARS-CoV-2 (in vitro)EC50: 3.32 µM[21]
p-aminobenzylamine derivativeCompound 17SARS-CoV-2 (in vitro)EC50: 5.3 µM[21]

Signaling Pathways in Focus

The therapeutic effects of aminobenzoic acid derivatives are underpinned by their modulation of critical intracellular signaling pathways. Understanding these interactions is paramount for rational drug design and optimization.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Aberrant NF-κB signaling is implicated in numerous inflammatory diseases and cancers. Certain aminobenzoic acid derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and anticancer effects.

NFkB_Pathway cluster_pathway Inhibition of NF-κB Signaling Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Derivative Aminobenzoic Acid Derivative Derivative->IKK Inhibits

Modulation of the NF-κB Signaling Pathway

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity, inflammation, and cell proliferation. Dysregulation of this pathway is associated with various cancers and autoimmune disorders. Some aminobenzoic acid derivatives have been investigated for their potential to inhibit JAK/STAT signaling.

JAK_STAT_Pathway cluster_pathway Inhibition of JAK/STAT Signaling Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds to JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces Derivative Aminobenzoic Acid Derivative Derivative->JAK Inhibits

Modulation of the JAK/STAT Signaling Pathway

Conclusion

Aminobenzoic acid derivatives represent a rich and largely untapped resource for the development of novel therapeutics. Their structural versatility, coupled with a broad range of biological activities, makes them highly attractive candidates for addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurodegeneration. This technical guide has provided a comprehensive overview of their therapeutic potential, supported by quantitative data and detailed experimental protocols. It is our hope that this information will serve as a valuable resource for researchers and drug development professionals, catalyzing further investigation into this promising class of compounds and ultimately leading to the development of new and effective medicines. The continued exploration of the structure-activity relationships and mechanisms of action of aminobenzoic acid derivatives will undoubtedly pave the way for the next generation of innovative therapies.

References

The Role of 4-(2-Aminoethoxy)benzoic Acid Hydrochloride in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a bifunctional chemical entity that has garnered significant interest within the drug discovery and development landscape. Rather than possessing a direct pharmacological effect, its primary and critical role lies in its application as a linker molecule in the burgeoning field of targeted protein degradation, specifically in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of its function within the PROTAC modality, the overarching mechanism of action of these novel therapeutics, and the experimental frameworks used for their development and validation.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3][4] this compound serves as a versatile building block for the synthesis of this crucial linker component.[5] The linker is not merely a passive tether; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for subsequent protein degradation.[][7][8]

The PROTAC Mechanism of Action

The mechanism of action of a PROTAC is a catalytic process that results in the degradation of the target protein.[1][2] This process can be broken down into several key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[1][9]

  • Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[1]

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[2][9]

  • PROTAC Recycling : After inducing ubiquitination, the PROTAC molecule is released and can go on to engage another target protein and E3 ligase, initiating another cycle of degradation.[1][9]

This catalytic mode of action allows PROTACs to be effective at very low concentrations.[10]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (4-(2-Aminoethoxy)benzoic acid linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Figure 1: The catalytic cycle of a PROTAC molecule.

Quantitative Data in PROTAC Development

The evaluation of PROTAC efficacy involves quantifying the extent and rate of target protein degradation. As this compound is a linker component, it does not have intrinsic biological activity data such as IC50 or binding affinity values. Instead, these metrics are determined for the final PROTAC molecule. Key parameters used to characterize a PROTAC's performance include:

  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.

  • Time-course of degradation : The rate at which the target protein is degraded over time.

Below is an illustrative table summarizing typical data for hypothetical PROTACs.

PROTAC IDTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC-AKinase XVHLAlkyl Chain2595Cancer Cell Line 1
PROTAC-BKinase XCRBNPEG Chain5090Cancer Cell Line 1
PROTAC-CTranscription Factor YVHLPhenyl Ether1085Cancer Cell Line 2
PROTAC-DTranscription Factor YIAPPEG Chain10075Cancer Cell Line 2

Experimental Protocols

The development and validation of a novel PROTAC is a multi-step process involving chemical synthesis followed by a series of in vitro and cellular assays.

PROTAC Synthesis

The synthesis of a PROTAC molecule is a key step in its development. For a PROTAC incorporating a 4-(2-Aminoethoxy)benzoic acid-derived linker, a typical synthetic route would involve:

  • Functionalization of the Linker : The carboxylic acid group of 4-(2-Aminoethoxy)benzoic acid can be activated (e.g., as an NHS ester) for subsequent amide bond formation. The amino group provides a point of attachment for the other ligand.

  • Ligand Attachment : The activated linker is reacted sequentially with the target protein ligand and the E3 ligase ligand to form the final heterobifunctional molecule.

  • Purification and Characterization : The synthesized PROTAC is purified using techniques such as HPLC, and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.

In Vitro and Cellular Assays for PROTAC Validation

A series of experiments are conducted to confirm the mechanism of action and efficacy of the synthesized PROTAC.

a. Target Protein Degradation Assay (Western Blot)

  • Objective : To quantify the reduction in the level of the target protein following PROTAC treatment.

  • Methodology :

    • Culture the chosen cell line to an appropriate confluency.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

b. Ubiquitination Assay

  • Objective : To confirm that the PROTAC induces ubiquitination of the target protein.

  • Methodology :

    • Treat cells with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells and perform immunoprecipitation using an antibody against the target protein.

    • Elute the immunoprecipitated proteins and analyze by Western blot using an antibody that recognizes ubiquitin. An increase in high molecular weight ubiquitinated species of the target protein in the PROTAC-treated sample indicates successful ubiquitination.

c. Ternary Complex Formation Assay

  • Objective : To demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Methodology : Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like NanoBRET™ can be used to measure the binding affinity and kinetics of the ternary complex formation.

Experimental_Workflow cluster_design Design & Synthesis cluster_validation In Vitro & Cellular Validation cluster_optimization Optimization Design PROTAC Design (Select POI ligand, E3 ligand, and Linker) Synthesis Chemical Synthesis of PROTAC Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Degradation Target Degradation Assay (Western Blot, DC50, Dmax) Purification->Degradation Ubiquitination Ubiquitination Assay (IP-Western) Degradation->Ubiquitination Confirm Mechanism Ternary_Complex Ternary Complex Formation (SPR, NanoBRET) Degradation->Ternary_Complex Confirm Mechanism Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity Assess Off-Targets SAR Structure-Activity Relationship (SAR) Analysis Ubiquitination->SAR Ternary_Complex->SAR Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Improvement

Figure 2: A generalized experimental workflow for PROTAC development.

Conclusion

This compound is a key molecular scaffold in the innovative field of targeted protein degradation. Its utility as a linker component in PROTACs underscores the critical role of medicinal chemistry in designing these sophisticated therapeutic agents. While it does not exhibit a direct mechanism of action, its structural properties are integral to the function of the final PROTAC molecule, enabling the recruitment of the cellular protein degradation machinery to eliminate proteins of interest. A thorough understanding of the PROTAC mechanism and the associated experimental workflows is essential for researchers and drug development professionals seeking to leverage this powerful technology for the creation of novel therapeutics.

References

An In-depth Technical Guide to 4-(2-Aminoethoxy)benzoic acid hydrochloride: Safety, Handling, and GHS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and GHS information for 4-(2-Aminoethoxy)benzoic acid hydrochloride (CAS No: 1050208-10-0). The information herein is compiled and summarized from various safety data sheets and chemical suppliers to ensure a thorough overview for laboratory and research applications.

Chemical and Physical Properties

This compound is a benzoic acid derivative. The hydrochloride salt form generally enhances the solubility and stability of the compound, making it suitable for various research and development applications.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₃[1]
Molecular Weight 217.65 g/mol [1]
Appearance White to tan powder, crystals
Melting Point 213 - 217 °C[2]
Flash Point 221.9 °C[1]
Density 1.408 g/cm³[1]

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound indicates several potential hazards. It is crucial to handle this compound with appropriate personal protective equipment and engineering controls.

GHS Pictograms

(Note: Pictograms are based on the consolidated hazard statements and may vary slightly between suppliers.)

  • Corrosion

  • Exclamation Mark

GHS Hazard Statements
CodeHazard StatementSource
H317May cause an allergic skin reaction.[1]
H318Causes serious eye damage.[2]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[2]
GHS Precautionary Statements
CodePrecautionary StatementSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P310Immediately call a POISON CENTER/doctor.[2]
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

AspectRecommendationSource
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
Storage Conditions Store in a tightly closed container in a dry and well-ventilated place.
Incompatible Materials Avoid contact with strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Experimental Protocols and Workflows

Proposed Synthetic Workflow

The synthesis of this compound could plausibly be achieved through a multi-step process starting from 4-hydroxybenzoic acid. The following diagram illustrates a potential synthetic route.

G Proposed Synthetic Workflow for this compound A 4-Hydroxybenzoic acid B Protection of Carboxylic Acid A->B e.g., Esterification C Etherification with N-(2-bromoethyl)phthalimide B->C Williamson Ether Synthesis D Phthalimide Deprotection (e.g., Hydrazine) C->D E Deprotection of Carboxylic Acid D->E F Formation of Hydrochloride Salt (HCl) E->F G 4-(2-Aminoethoxy)benzoic acid hydrochloride F->G G General Analytical Characterization Workflow cluster_0 Primary Characterization cluster_1 Confirmation cluster_2 Further Steps A Synthesized Product B Purity Assessment (HPLC, TLC) A->B C Structural Elucidation (NMR, IR, MS) A->C E Purity > 95%? B->E D Identity Confirmation C->D G Proceed to Application D->G Confirmed F Further Purification (e.g., Recrystallization) E->F No E->G Yes F->B

References

Commercial Availability and Technical Guide for Research-Grade 4-(2-Aminoethoxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and applications of research-grade 4-(2-Aminoethoxy)benzoic acid hydrochloride. This bifunctional molecule is a critical building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Supplier Overview

This compound (CAS No. 1050208-10-0) is available from several reputable suppliers of research chemicals. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and may require logging into the supplier's website or requesting a formal quote.

SupplierProduct NumberPurityAvailable QuantitiesAdditional Information
MedChemExpress HY-W249270>98% (by NMR)100 mg, 250 mg, 500 mg, 1 gMarketed as a PROTAC linker. Certificate of Analysis available.[1]
BLD Pharm BD00790842>97%1 g, 5 g, 25 gCustom quantities may be available upon request.
Axios Research AR-B06694Not specifiedInquire for detailsProvided as a reference standard for analytical and quality control applications.[2]
Matrix Scientific 097632Not specifiedInquire for detailsProduct is listed, but availability may vary.

Physicochemical Properties

  • CAS Number: 1050208-10-0[1][2][3]

  • Molecular Formula: C₉H₁₂ClNO₃[2]

  • Molecular Weight: 217.65 g/mol

  • Appearance: Typically a white to off-white solid.

Application in Drug Discovery: A PROTAC Linker

This compound is primarily utilized as a heterobifunctional linker in the synthesis of PROTACs.[4] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.

The Role of the Linker

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, as its length, rigidity, and composition influence the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.

The structure of this compound offers two points for conjugation: the carboxylic acid and the primary amine. This allows for versatile incorporation into a PROTAC structure.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule, where this compound would be a component of the "Linker".

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC Molecule (Target Binder-Linker-E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Protein (Peptides) Proteasome->Degradation Degradation

PROTAC-mediated protein degradation workflow.

Experimental Protocol: General Procedure for PROTAC Synthesis

The following is a generalized protocol for the synthesis of a PROTAC utilizing this compound as a linker. This protocol assumes the availability of a target protein binder with a suitable functional group for amide bond formation and an E3 ligase ligand with a functional group for reaction with the amine.

Materials and Reagents:
  • This compound

  • Target protein binder with a free amine or alcohol

  • E3 ligase ligand with a carboxylic acid or other suitable functional group for amide coupling

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reaction vials and standard laboratory glassware

  • Stirring apparatus

  • Analytical and preparative HPLC

  • Mass spectrometer

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add an organic base such as DIPEA (2.2 equivalents) to neutralize the hydrochloride and facilitate the subsequent reaction.

  • Add the amide coupling reagent HATU (1.1 equivalents) and HOBt (1.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Coupling with the Target Protein Binder

  • To the activated linker solution, add the target protein binder (1.0 equivalent) that has a free amine or other suitable nucleophile.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography or preparative HPLC to yield the linker-target binder conjugate.

Step 3: Coupling with the E3 Ligase Ligand

  • The purified linker-target binder conjugate now has a free amine from the aminoethoxy group of the linker.

  • In a separate reaction vessel, dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 equivalent) in anhydrous DMF.

  • Activate the carboxylic acid of the E3 ligase ligand using HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.2 equivalents) as described in Step 1.

  • Add the purified linker-target binder conjugate (1.0 equivalent) to the activated E3 ligase ligand solution.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and purify the final PROTAC molecule using similar procedures as described in Step 2.

Experimental Workflow Diagram

The following diagram outlines the general synthetic workflow for creating a PROTAC using this compound as the linker.

PROTAC_Synthesis_Workflow start Start Materials linker 4-(2-Aminoethoxy)benzoic acid hydrochloride start->linker poi_binder Target Protein Binder (with -NH2 or -OH) start->poi_binder e3_ligand E3 Ligase Ligand (with -COOH) start->e3_ligand step1 Step 1: Amide Coupling (Linker + POI Binder) linker->step1 poi_binder->step1 step2 Step 2: Amide Coupling (Intermediate + E3 Ligand) e3_ligand->step2 purification1 Purification step1->purification1 intermediate Intermediate: Linker-POI Binder Conjugate intermediate->step2 purification2 Purification & Characterization step2->purification2 final_protac Final PROTAC Molecule purification1->intermediate purification2->final_protac

General workflow for PROTAC synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a starting point for researchers interested in utilizing this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-(2-Aminoethoxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-Aminoethoxy)benzoic acid hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The protocol outlines a robust two-step synthetic route, commencing with a Williamson ether synthesis to form a protected intermediate, followed by a one-pot hydrolysis and deprotection to yield the final product.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Williamson Ether Synthesis: 4-Hydroxybenzonitrile is reacted with N-(2-bromoethyl)phthalimide in the presence of a base to form 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile.

  • Step 2: Acid Hydrolysis and Deprotection: The nitrile and phthalimide protecting group of the intermediate are concurrently hydrolyzed under acidic conditions to yield this compound.

Experimental Protocols

Part 1: Synthesis of 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile

This initial step involves the formation of an ether linkage between 4-hydroxybenzonitrile and N-(2-bromoethyl)phthalimide.

Materials:

  • 4-Hydroxybenzonitrile

  • N-(2-bromoethyl)phthalimide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous acetone (100 mL).

  • Stir the mixture at room temperature until all the 4-hydroxybenzonitrile has dissolved.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir vigorously.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 56°C) and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile can be purified by recrystallization from ethanol.

Part 2: Synthesis of this compound

This final step involves the hydrolysis of the nitrile and removal of the phthalimide protecting group.

Materials:

  • 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile (from Part 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, place the 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile (1.0 eq) from the previous step.

  • Add concentrated hydrochloric acid (10 volumes) to the flask.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 12-18 hours. A precipitate (phthalic acid) will form as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours to ensure complete precipitation of the phthalic acid by-product.

  • Filter the mixture to remove the precipitated phthalic acid.

  • Wash the precipitate with a small amount of cold deionized water.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Molar Equivalent
Part 1
4-Hydroxybenzonitrile119.121.0
N-(2-bromoethyl)phthalimide254.071.1
Potassium Carbonate138.211.5
Part 2
4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile292.301.0
Concentrated Hydrochloric Acid36.46Excess

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₉H₁₂ClNO₃217.65White to off-white solid

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis & Deprotection start1 4-Hydroxybenzonitrile + N-(2-bromoethyl)phthalimide reagents1 K₂CO₃, Acetone reaction1 Reflux (16-24h) reagents1->reaction1 workup1 Workup & Purification reaction1->workup1 intermediate 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile workup1->intermediate reagents2 Conc. HCl reaction2 Reflux (12-18h) intermediate->reaction2 reagents2->reaction2 workup2 Workup & Recrystallization reaction2->workup2 final_product 4-(2-Aminoethoxy)benzoic acid hydrochloride workup2->final_product

Caption: Synthetic workflow for this compound.

Application of 4-(2-Aminoethoxy)benzoic acid hydrochloride in Pharmaceutical Development: A Focus on PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a bifunctional molecule increasingly utilized in pharmaceutical development as a linker for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are novel therapeutic agents that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease.[1][6][] This innovative approach offers the potential to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.

The structure of this compound provides two key reactive sites: a carboxylic acid and a primary amine. This allows for its covalent attachment to a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, thus "linking" the two and facilitating the formation of a ternary complex. This complex formation is the critical first step in the ubiquitination and subsequent degradation of the target protein.

Principle of PROTAC Action

A PROTAC molecule typically consists of three components: a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two.[] The linker is a critical component that influences the stability and efficacy of the ternary complex, as well as the overall physicochemical properties of the PROTAC. This compound serves as a versatile building block for the linker component.

PROTAC_Mechanism

Data Presentation: Evaluating PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a hypothetical example of data that would be generated to characterize a newly synthesized PROTAC.

PROTAC IdentifierTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
PROTAC-X Kinase YPomalidomide5095Cancer Cell Line A
PROTAC-X-neg Kinase Y(inactive)>10,000<10Cancer Cell Line A
Reference Inhibitor Kinase YN/AN/AN/ACancer Cell Line A

Note: This is representative data. Actual values would be determined experimentally.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a potential synthetic route for creating a PROTAC where the target protein ligand has a carboxylic acid handle and the E3 ligase ligand has an amine handle.

Synthesis_Workflow Start Start Materials: - Target Ligand (with -COOH) - 4-(2-Aminoethoxy)benzoic acid HCl - E3 Ligase Ligand (with -NH2) Step1 Step 1: Amide Coupling (Target Ligand + Linker) Start->Step1 Intermediate1 Intermediate 1 (Target Ligand-Linker) Step1->Intermediate1 Step2 Step 2: Amide Coupling (Intermediate 1 + E3 Ligase Ligand) Intermediate1->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization End Pure, Characterized PROTAC Characterization->End

Materials:

  • Target protein ligand with a carboxylic acid functional group

  • This compound

  • E3 ligase ligand with a primary or secondary amine

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

  • NMR and Mass Spectrometer for characterization

Procedure:

  • Step 1: Coupling of Target Ligand to the Linker:

    • Dissolve the target protein ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) to the mixture and stir for 10 minutes.

    • Add HATU (1.2 eq) and HOBt (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the intermediate product (Target Ligand-Linker) by column chromatography.

  • Step 2: Coupling of the Intermediate to the E3 Ligase Ligand:

    • Dissolve the purified intermediate from Step 1 (1 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) and the coupling agents (HATU and HOBt, 1.2 eq each).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Purification and Characterization:

    • Upon completion of the reaction, purify the crude product by preparative HPLC.

    • Characterize the final PROTAC molecule by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line A) PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein Extraction) PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE (Protein Separation by Size) Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer (to PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry, DC50/Dmax Calculation) Detection->Analysis

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in DMSO and then in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Quantify the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and run them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable chemical tool in modern pharmaceutical development, specifically in the rapidly advancing field of targeted protein degradation. Its utility as a linker in the synthesis of PROTACs enables the creation of novel therapeutics with the potential to address a wide range of diseases. The protocols and conceptual frameworks provided here serve as a guide for researchers and scientists in the design, synthesis, and evaluation of PROTACs incorporating this versatile linker.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 4-(2-Aminoethoxy)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a versatile chemical compound utilized in various fields of pharmaceutical and biochemical research.[1] Its structural resemblance to aromatic amino acids suggests its potential as a modulator of enzyme activity, particularly for enzymes involved in amino acid metabolism. These application notes provide a detailed framework for designing and conducting enzyme inhibition assays to evaluate the inhibitory potential of this compound against a hypothetical enzyme that utilizes an aromatic amino acid as a substrate, such as an aromatic aminotransferase.

The protocols outlined below are generalized and can be adapted for specific enzyme systems. They cover the determination of the inhibitor's half-maximal inhibitory concentration (IC50) and provide a basis for further kinetic studies to elucidate the mechanism of inhibition.

Postulated Signaling Pathway Involvement

Given its structure as an amino acid analog, this compound could potentially interfere with metabolic pathways that utilize aromatic amino acids. One such hypothetical pathway is the catabolism of an aromatic amino acid, initiated by an aminotransferase. By competitively inhibiting this enzyme, the compound could disrupt the downstream signaling or metabolic functions.

G cluster_pathway Hypothetical Signaling Pathway AA Aromatic Amino Acid Enzyme Aromatic Aminotransferase AA->Enzyme Inhibitor 4-(2-Aminoethoxy)benzoic acid hydrochloride Inhibitor->Enzyme Product Keto Acid Product Enzyme->Product Downstream Downstream Metabolic Functions Product->Downstream

Figure 1: Postulated inhibition of an aromatic aminotransferase by this compound.

Experimental Design and Protocols

A generalized experimental workflow for assessing the enzyme inhibitory activity of this compound is presented below. This workflow is designed for a standard spectrophotometric assay.

G cluster_workflow Experimental Workflow prep Reagent Preparation assay Enzyme Inhibition Assay (Spectrophotometric) prep->assay data Data Collection (Absorbance vs. Time) assay->data analysis Data Analysis (Calculate % Inhibition, IC50) data->analysis results Results Interpretation analysis->results

Figure 2: General experimental workflow for enzyme inhibition screening.
Protocol 1: Spectrophotometric Enzyme Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of this compound on a model enzyme, such as an aromatic aminotransferase, using a spectrophotometer. The assay measures the change in absorbance resulting from the enzymatic reaction.[2]

Materials:

  • Purified target enzyme (e.g., Aromatic Aminotransferase)

  • Substrate for the enzyme (e.g., an aromatic amino acid and α-ketoglutarate)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate (UV-transparent if necessary)

  • Microplate reader (spectrophotometer)

  • Positive control inhibitor (if available)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare working solutions of the enzyme and substrate(s) in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution at various concentrations (or solvent for the control)

      • Enzyme solution

    • Include wells for a negative control (no inhibitor) and a positive control (a known inhibitor, if available).

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately place the microplate in the microplate reader and measure the absorbance at the appropriate wavelength for the reaction product over a set period (e.g., every 60 seconds for 10-20 minutes).

Protocol 2: Determination of IC50

The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3] It is a standard measure of inhibitor potency.

Procedure:

  • Perform the Enzyme Inhibition Assay (Protocol 1) with a wide range of this compound concentrations. It is recommended to use a serial dilution of the inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial rate of the reaction (the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration at which 50% inhibition is observed.[4]

G cluster_ic50 IC50 Determination Logic start Perform Assay with Varying [Inhibitor] calc_rate Calculate Initial Reaction Rates start->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot fit Fit Sigmoidal Curve plot->fit ic50 Determine IC50 fit->ic50

Figure 3: Logical flow for the determination of the IC50 value.

Data Presentation

The quantitative data from the enzyme inhibition assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Raw Data for Initial Rate Calculation

[Inhibitor] (µM)Time (min)Absorbance
000.050
10.100
20.150
1000.052
10.082
20.112
.........

Table 2: Summary of Inhibition Data and IC50 Determination

[Inhibitor] (µM)log[Inhibitor]Initial Rate (Abs/min)% Inhibition
0-0.0500
100.04510
1010.03530
501.70.02648
10020.01570
5002.70.00590
IC50 (µM) ~52

Note: The data presented in the tables are hypothetical and for illustrative purposes only.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial assessment of the enzyme inhibitory potential of this compound. While specific enzyme targets for this compound are not yet well-defined in the literature, its structural characteristics suggest that enzymes involved in amino acid metabolism are plausible candidates for investigation. By following the outlined experimental design, researchers can systematically screen for inhibitory activity, determine the potency of the compound, and lay the groundwork for more detailed mechanistic studies. Careful experimental execution and data analysis are crucial for obtaining reliable and reproducible results in the field of drug discovery and development.

References

Protocol for using 4-(2-Aminoethoxy)benzoic acid hydrochloride as an intermediate for Raloxifene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer.[1] The synthesis of Raloxifene involves several key intermediates, one of which is derived from 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride. This document outlines a detailed protocol for the utilization of 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride as a crucial intermediate in the synthesis of a key precursor to Raloxifene through a two-step process involving the formation of an acid chloride followed by a Friedel-Crafts acylation.

This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Raloxifene and related benzothiophene derivatives.

Signaling Pathway and Experimental Workflow

The overall synthetic route involves a two-step, one-pot reaction sequence. First, 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride is converted to its more reactive acid chloride derivative using a chlorinating agent, typically thionyl chloride. Subsequently, the in-situ generated acid chloride acylates a benzothiophene derivative, such as 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene or 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl] benzothiophene, via a Friedel-Crafts acylation reaction catalyzed by a Lewis acid, most commonly aluminum chloride. This reaction forms the core structure of the Raloxifene molecule.

Raloxifene_Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_workup Work-up & Isolation A 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride C 4-[2-(Piperidinyl)ethoxy]benzoyl chloride hydrochloride A->C Dichloromethane (DCM) Pyridine (cat.) Reflux B Thionyl Chloride (SOCl2) B->C F Crude Raloxifene Precursor (Acylated Benzothiophene) C->F Dichloromethane (DCM) D 6-Acetoxy-2-(4-acetoxyphenyl) benzo[b]thiophene D->F E Aluminum Chloride (AlCl3) E->F G Quenching (e.g., aq. HCl) F->G H Extraction G->H I Purification & Drying H->I J Final Product I->J

Caption: Workflow for the two-step synthesis of a Raloxifene precursor.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a Raloxifene precursor using 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride.

Materials:

  • 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Pyridine

  • 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), aqueous solution

  • Methanol

  • Petroleum Ether

  • Nitrogen gas (N₂)

Equipment:

  • Round bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Procedure:

Step 1: Formation of 4-[2-(Piperidinyl)ethoxy]benzoyl chloride hydrochloride [2][3][4][5]

  • In a clean, dry round bottom flask under a nitrogen atmosphere, add 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride (0.027 kmol, 7.8 kg) to dichloromethane (42 kg).[5]

  • Add a catalytic amount of pyridine (0.0015 kmol, 0.12 kg).[5]

  • Heat the mixture to reflux.

  • Slowly add thionyl chloride (0.033 kmol, 3.96 kg) to the refluxing mixture.[5]

  • Continue stirring at reflux for approximately 1-3 hours.[2][5] The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, distill off a portion of the dichloromethane (approximately 20 L) to remove excess thionyl chloride.[5] In some procedures, petroleum ether is added and distilled off to azeotropically remove residual thionyl chloride.[3]

  • Cool the resulting mixture to 20-30°C. The product, 4-[2-(Piperidinyl)ethoxy]benzoyl chloride hydrochloride, is typically used in the next step without isolation.[4][5]

Step 2: Friedel-Crafts Acylation [2][3][4][5]

  • To the cooled mixture from Step 1, add 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene (0.018 kmol, 6 kg) and stir until a homogeneous mixture is obtained.[5]

  • In a separate reactor, prepare a suspension of aluminum chloride (0.126 kmol, 16.8 kg) in dichloromethane (36 kg).[4]

  • Carefully and slowly, pour the mixture containing the acid chloride and the benzothiophene derivative into the aluminum chloride suspension. Maintain the temperature of the acylation mixture between 10-15°C during the addition using an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to 25-35°C and stir for an additional 3-4 hours.[3] Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding the mixture to a cooled (0-5°C) aqueous solution of hydrochloric acid or a mixture of acetic acid and water.[3]

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and diluted HCl solution.[2]

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by crystallization from a suitable solvent system, such as isopropanol or methanol, to yield the desired Raloxifene precursor.[2] The solid is filtered, washed with a cold solvent, and dried under vacuum at an elevated temperature (e.g., 70°C).[2][3]

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the synthesis of the Raloxifene precursor.

ParameterValue (Source 1)Value (Source 2)Value (Source 5)
Starting Materials
4-[2-(Piperidinyl)ethoxy]benzoic acid HCl55 g55 kg7.8 kg
Thionyl Chloride56 g34.5 L3.96 kg
6-methylsulfonyloxy-2-[4-methylsu4lfonyloxy) phenyl] benzothiophene50 g--
6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene--6 kg
Aluminum Chloride137.5 g-16.8 kg
Reaction Conditions
Solvent (Step 1)Dichloromethane (200 mL)Methylene Chloride (200 L)Methylene Chloride (42 kg)
Temperature (Step 1)40°C45°CReflux
Time (Step 1)3 hours2 hours1 hour
Solvent (Step 2)Dichloromethane (250 mL)Dichloromethane (500 mL)Methylene Chloride (36 kg)
Temperature (Step 2)25-35°C25-35°C-
Time (Step 2)4 hours3-4 hours-
Results
Product6-methylsulfonyloxy-2-[4- methylsulfonyloxy)phenyl]-3-[4-(2-(piperidinyl) ethoxy] benzoyl] benzothiophene hydrochloride6-Methylsulfonyloxy-2[(4-methyl sulfonyloxy)phenyl]-3-[4(2- (piperidinyl)ethoxy]-benzoyl]benzothiophene hydrochlorideCrude Raloxifene Hydrochloride
Yield65 g (82%)-6.6 kg (91.1%)
Purity (by HPLC)97%97.5%>99% (after crystallization)

Conclusion

The described protocol provides a robust and scalable method for the synthesis of a key Raloxifene intermediate using 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride. The two-step, one-pot procedure involving the in-situ formation of the acid chloride followed by a Friedel-Crafts acylation is an efficient approach. The provided data from various sources indicate that high yields and purity of the final product can be achieved. This application note serves as a comprehensive guide for chemists involved in the process development and manufacturing of Raloxifene.

References

Application Notes and Protocols for the Quantification of 4-(2-Aminoethoxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various sample matrices is crucial for quality control, pharmacokinetic studies, and formulation development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the routine analysis of this compound. The presence of a benzoic acid moiety provides strong UV absorbance, allowing for sensitive detection.

Quantitative Data Summary

ParameterTypical Performance Characteristics
Limit of Detection (LOD)0.05 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.15 - 0.3 µg/mL
Linearity (R²)> 0.998
Linear Range0.1 - 100 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Protocol

Sample Preparation:

  • Solid Samples (e.g., drug substance):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 100 mL volumetric flask using the mobile phase as the diluent.

    • Sonicate for 10 minutes to ensure complete dissolution.[1]

    • Allow the solution to return to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Liquid Samples (e.g., formulation):

    • Pipette an appropriate volume of the liquid sample into a volumetric flask.

    • Dilute with the mobile phase to achieve a concentration within the linear range.

    • Vortex for 1 minute to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2][3]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • UV Detection Wavelength: 254 nm[2]

  • Injection Volume: 10 µL[2]

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 0.1 to 100 µg/mL.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh/Pipette Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sonicate_Sample Sonicate & Dilute Dissolve_Sample->Sonicate_Sample Serial_Dilute Serial Dilution Dissolve_Standard->Serial_Dilute Filter_Sample Filter (0.45 µm) Sonicate_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Serial_Dilute->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Detect->Quantify Cal_Curve->Quantify

Caption: Workflow for HPLC-UV analysis.

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for the analysis of this compound in complex matrices or at trace levels.

Quantitative Data Summary

ParameterTypical Performance Characteristics
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.3 - 3 ng/mL
Linearity (R²)> 0.999
Linear Range0.5 - 500 ng/mL
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1.5%

Experimental Protocol

Sample Preparation:

Sample preparation for LC-MS is similar to HPLC-UV, but may require a solid-phase extraction (SPE) step for complex matrices like plasma or tissue homogenates to remove interferences.[4][5]

  • Solid-Phase Extraction (SPE) Protocol (for biological samples):

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elution: Elute the analyte with a stronger organic solvent (e.g., acetonitrile or methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would result from a characteristic fragmentation.

  • Injection Volume: 5 µL

Data Analysis:

Quantification is typically performed using an internal standard. A stable isotope-labeled version of the analyte is ideal. The concentration is determined from the ratio of the analyte peak area to the internal standard peak area.

LCMS_Logic cluster_sample Sample Consideration cluster_prep Preparation Strategy cluster_lc LC Optimization cluster_ms MS Optimization cluster_validation Method Validation Matrix Sample Matrix (Simple vs. Complex) Dilute Dilute & Shoot Matrix->Dilute Simple SPE Solid-Phase Extraction (SPE) Matrix->SPE Complex Column Column Selection (C18, HILIC) Dilute->Column SPE->Column Mobile_Phase Mobile Phase (Gradient Elution) Column->Mobile_Phase Ionization Ionization Mode (ESI+) Mobile_Phase->Ionization MRM MRM Transition Selection Ionization->MRM Validation Validation (Linearity, Accuracy, Precision) MRM->Validation

Caption: UV-Vis spectrophotometry workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 4-(2-Aminoethoxy)benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of 4-(2-Aminoethoxy)benzoic acid hydrochloride. The described protocol is designed for accuracy, precision, and specificity, ensuring reliable determination of the main compound and potential impurities. This application note provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to aid in the seamless implementation of the method in a laboratory setting.

Introduction

This compound is a key building block in pharmaceutical synthesis. Ensuring its purity is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the ideal choice for this purpose.[1] This application note presents a validated reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating compounds of moderate polarity.

  • Chemicals and Reagents:

    • This compound reference standard (≥99.0% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Ammonium acetate (analytical grade)

    • Glacial Acetic Acid (analytical grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium acetate buffer in water. Adjust the pH to 4.5 with glacial acetic acid. Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in 50.0 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 50.0 mL of diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5B: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Table 1: Example Purity Assessment Data

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.215000.05Impurity A
28.9298500099.504-(2-Aminoethoxy)benzoic acid
312.5120000.40Impurity B
415.115000.05Impurity C
Total 3000000 100.00

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

G HPLC Purity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions instrument_setup Set Up HPLC System and Equilibrate Column prep_solutions->instrument_setup Ready for analysis inject_std Inject Standard Solution instrument_setup->inject_std System ready inject_sample Inject Sample Solution inject_std->inject_sample System suitability check acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks and Determine Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

HPLC Purity Assessment Workflow
Method Development Logic

The development of this HPLC method follows a logical progression of optimizing key chromatographic parameters.

G HPLC Method Development Logic cluster_selection Initial Parameter Selection cluster_optimization Optimization cluster_validation Validation select_column Select Column (C18) optimize_ph Optimize Mobile Phase pH select_column->optimize_ph select_detector Select Detector (UV @ 254 nm) select_detector->optimize_ph select_mobile_phase Select Mobile Phase Solvents (ACN, Water) select_mobile_phase->optimize_ph optimize_gradient Optimize Gradient Profile optimize_ph->optimize_gradient optimize_flow Optimize Flow Rate optimize_gradient->optimize_flow validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) optimize_flow->validate_method

HPLC Method Development Logic

Discussion

The presented HPLC method provides excellent separation of this compound from its potential impurities. The use of a C18 column offers good retention and peak shape for the analyte. The gradient elution allows for the effective separation of impurities with a wide range of polarities. The chosen UV detection wavelength of 254 nm provides good sensitivity for the parent compound and related aromatic impurities.

For method validation, it is recommended to assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness according to relevant regulatory guidelines (e.g., ICH Q2(R1)). Potential impurities that should be monitored can include unreacted starting materials, by-products from the synthesis, and degradation products.[1]

Conclusion

The detailed HPLC method and protocols in this application note provide a reliable and robust approach for the purity assessment of this compound. The clear experimental steps, data presentation format, and visual workflows are intended to facilitate the straightforward implementation of this method in a quality control or research and development laboratory.

References

Application Note: Structural Analysis of 4-(2-Aminoethoxy)benzoic acid hydrochloride using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the structural analysis of 4-(2-Aminoethoxy)benzoic acid hydrochloride using one- and two-dimensional NMR experiments. The hydrochloride salt form of this molecule is of particular interest in pharmaceutical development due to its potential for improved solubility and stability. This document outlines the procedures for sample preparation, data acquisition (¹H NMR, ¹³C NMR, COSY, and HSQC), and provides predicted spectral data to aid in interpretation.

Predicted NMR Data

Due to the limited availability of experimental spectra for this compound in the public domain, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The proposed atom numbering is shown in Figure 1.

Chemical structure of this compound with atom numbering.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-2, H-67.95Doublet2H~8.8
H-3, H-57.05Doublet2H~8.8
H-84.25Triplet2H~5.0
H-93.40Triplet2H~5.0
-NH₃⁺8.30Broad Singlet3H-
-COOH12.90Singlet1H-

Table 2: Predicted ¹³C NMR Data

Atom NumberPredicted Chemical Shift (ppm)
C-1123.0
C-2, C-6131.5
C-3, C-5114.5
C-4162.0
C-7167.0
C-866.0
C-939.5

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Glassware: Ensure all glassware, including the NMR tube and cap, are clean and dry to prevent contamination.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound as it can dissolve the hydrochloride salt and allows for the observation of exchangeable protons (e.g., -NH₃⁺ and -COOH).

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample. Vortex or gently sonicate the mixture until the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If TMS is not already in the deuterated solvent, a small amount can be added.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: -2 to 13 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 3-4 seconds.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: -10 to 220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

2D NMR Spectroscopy (COSY and HSQC):

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Standard COSY pulse sequences should be used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. Standard HSQC pulse sequences should be used.[1]

Data Processing and Interpretation

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically phase correct the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra using the TMS signal at 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

  • 2D Spectra Analysis:

    • In the COSY spectrum, cross-peaks will indicate which protons are coupled to each other (e.g., H-8 and H-9).

    • In the HSQC spectrum, cross-peaks will correlate directly bonded protons and carbons (e.g., H-2/C-2, H-3/C-3, H-8/C-8, and H-9/C-9).

Experimental Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr c13_nmr 13C NMR transfer->c13_nmr cosy COSY transfer->cosy hsqc HSQC transfer->hsqc ft Fourier Transform h1_nmr->ft c13_nmr->ft cosy->ft hsqc->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing (TMS) phase_base->reference assign_1d Assign 1D Spectra reference->assign_1d assign_2d Correlate with 2D Data assign_1d->assign_2d structure Confirm Structure assign_2d->structure

Caption: Workflow for NMR-based structural analysis.

Conclusion

This application note provides a comprehensive protocol for the structural characterization of this compound using NMR spectroscopy. By following the detailed experimental procedures and utilizing the provided predicted spectral data, researchers can confidently acquire and interpret the necessary NMR data to confirm the chemical structure of this compound. The use of 2D NMR techniques such as COSY and HSQC is highly recommended for unambiguous assignment of all proton and carbon signals.

References

Applications of 4-(2-Aminoethoxy)benzoic acid hydrochloride in dye and pigment manufacturing.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a versatile organic intermediate that holds potential for application in the manufacturing of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most important class of synthetic colorants. The structural features of this compound, namely the primary aromatic amine and the carboxylic acid group, allow it to function as a diazo component in the synthesis of a wide array of azo dyes with varying shades and properties. The ethoxy linker can also influence the final properties of the dye, such as its solubility and fastness.

This document provides a detailed protocol for the synthesis of a representative azo dye using this compound as the starting material. The procedure is based on well-established methods for the diazotization of aromatic amines and subsequent azo coupling reactions.

Hypothetical Application Note: Synthesis of an Azo Dye

This application note describes a laboratory-scale procedure for the synthesis of an azo dye, (E)-4-((4-hydroxynaphthalen-1-yl)diazenyl)-2-(2-aminoethoxy)benzoic acid, from this compound and 2-naphthol.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Diazotization: The primary aromatic amine of this compound is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 2-naphthol, in an alkaline solution. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the 2-naphthol to form the stable azo dye.

Quantitative Data Summary

The following table summarizes the typical quantities and expected outcomes for this synthesis.

ParameterValue
Reactants
This compound1.0 eq
Sodium Nitrite1.1 eq
Hydrochloric Acid (concentrated)3.0 eq
2-Naphthol1.0 eq
Sodium Hydroxideq.s. to pH 9-10
Reaction Conditions
Diazotization Temperature0-5 °C
Coupling Temperature0-10 °C
Expected Outcome
Theoretical Yield~85%
Melting Point>250 °C (decomposes)
λmax (in ethanol)480-520 nm

Experimental Protocols

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)

Protocol 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 2.17 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water. Stir the mixture until the amine is fully dissolved. Gentle warming may be applied and then the solution should be cooled back down.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • The resulting solution is the diazonium salt solution and should be kept cold and used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

  • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • After 1 hour, allow the mixture to warm to room temperature and continue stirring for another hour.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with a copious amount of cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude dye can be recrystallized from a suitable solvent, such as an ethanol-water mixture.

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling start_amine 4-(2-Aminoethoxy)benzoic acid HCl dissolve Dissolve in HCl/H₂O start_amine->dissolve cool_amine Cool to 0-5 °C dissolve->cool_amine add_nitrite Add NaNO₂ dropwise cool_amine->add_nitrite na_nitrite Prepare NaNO₂ solution na_nitrite->add_nitrite stir_diazotization Stir for 30 min add_nitrite->stir_diazotization diazonium_salt Diazonium Salt Solution stir_diazotization->diazonium_salt add_diazonium Add diazonium salt diazonium_salt->add_diazonium naphthol 2-Naphthol dissolve_naphthol Dissolve in NaOH naphthol->dissolve_naphthol cool_naphthol Cool to 0-5 °C dissolve_naphthol->cool_naphthol cool_naphthol->add_diazonium stir_coupling Stir for 2 hours add_diazonium->stir_coupling filter_wash Filter and Wash stir_coupling->filter_wash dry Dry filter_wash->dry azo_dye Azo Dye Product dry->azo_dye

Caption: Experimental workflow for the synthesis of an azo dye.

Reaction_Scheme reactant1 4-(2-Aminoethoxy)benzoic acid HCl intermediate Diazonium Salt reactant1->intermediate Diazotization reactant2 NaNO₂, HCl 0-5 °C product Azo Dye intermediate->product Coupling reactant3 2-Naphthol, NaOH

Caption: Overall reaction scheme for the azo dye synthesis.

Step-by-step guide to Williamson ether synthesis for 4-(2-Aminoethoxy)benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-Aminoethoxy)benzoic acid derivatives, key intermediates in the development of various pharmaceutical compounds. The synthesis utilizes a multi-step approach involving the protection of reactive functional groups, followed by the core Williamson ether synthesis, and concluding with deprotection to yield the final product.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] In the context of synthesizing 4-(2-Aminoethoxy)benzoic acid, this reaction is employed to form the ether linkage between a protected 4-hydroxybenzoic acid derivative and a protected 2-aminoethanol derivative. Due to the presence of reactive amino and carboxylic acid functionalities in the target molecule, a protection-deprotection strategy is essential to prevent unwanted side reactions and ensure a high yield of the desired product.[3][4]

This protocol outlines a three-stage process:

  • Protection of Starting Materials: The carboxylic acid of 4-hydroxybenzoic acid is protected as an ester, and the amino group of 2-bromoethylamine is protected with a tert-butyloxycarbonyl (Boc) group.[1][5]

  • Williamson Ether Synthesis: The protected precursors undergo an SN2 reaction to form the ether bond.[2]

  • Deprotection: The protecting groups are removed to yield the final 4-(2-Aminoethoxy)benzoic acid derivative.[1][5]

Experimental Protocols

Part 1: Protection of Starting Materials

1.1 Esterification of 4-Hydroxybenzoic Acid (Formation of Methyl 4-Hydroxybenzoate)

This step protects the carboxylic acid group as a methyl ester to prevent its interference in the subsequent base-mediated Williamson ether synthesis.

  • Materials:

    • 4-Hydroxybenzoic acid

    • Methanol (MeOH)

    • Sulfuric acid (H₂SO₄), concentrated

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend 4-hydroxybenzoic acid in methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-hydroxybenzoate.

1.2 N-Protection of 2-Bromoethylamine (Formation of tert-Butyl (2-bromoethyl)carbamate)

The amino group of 2-bromoethylamine is protected with a Boc group to prevent it from acting as a nucleophile in the Williamson ether synthesis.[5]

  • Materials:

    • 2-Bromoethylamine hydrobromide

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or a biphasic system of chloroform and water

    • Brine solution

  • Procedure:

    • Dissolve 2-bromoethylamine hydrobromide in THF or a suitable solvent system.

    • Add a base such as triethylamine or sodium hydroxide to neutralize the hydrobromide salt and deprotonate the amine.[5]

    • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature.

    • The reaction is typically complete within a few hours and can be monitored by TLC.

    • Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (2-bromoethyl)carbamate.

Part 2: Williamson Ether Synthesis

This core step involves the SN2 reaction between the phenoxide ion of methyl 4-hydroxybenzoate and the N-protected 2-bromoethylamine to form the desired ether linkage.[2]

  • Materials:

    • Methyl 4-hydroxybenzoate

    • tert-Butyl (2-bromoethyl)carbamate

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Water

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate in DMF or acetonitrile in a round-bottom flask.

    • Add a base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group, forming the phenoxide.[6]

    • To this mixture, add tert-butyl (2-bromoethyl)carbamate.

    • Heat the reaction mixture to a temperature between 50-100 °C and stir for 8-24 hours.[7] The reaction progress should be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product, methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate, which can be purified by column chromatography.

Part 3: Deprotection

3.1 Hydrolysis of the Ester (Saponification)

The methyl ester protecting the carboxylic acid is removed by base-catalyzed hydrolysis.

  • Materials:

    • Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol/Water or THF/Water solvent mixture

    • Hydrochloric acid (HCl), 1M

  • Procedure:

    • Dissolve the protected intermediate in a mixture of methanol and water or THF and water.

    • Add an excess of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is acidic, which will precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration and wash with cold water.

3.2 Removal of the Boc Protecting Group (Acidolysis)

The Boc group is removed under acidic conditions to yield the final product.[5]

  • Materials:

    • 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amino acid in dichloromethane.

    • Add an excess of trifluoroacetic acid to the solution and stir at room temperature.[5]

    • The deprotection is usually rapid, occurring within 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the crude 4-(2-Aminoethoxy)benzoic acid derivative.

    • The final product can be purified by recrystallization.

Data Presentation

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1.1 Esterification4-Hydroxybenzoic acid, MeOH, H₂SO₄MethanolReflux4-685-95
1.2 N-Protection2-Bromoethylamine·HBr, (Boc)₂O, TEATHFRoom Temp.2-490-98
2 Williamson Ether SynthesisMethyl 4-hydroxybenzoate, Boc-NH(CH₂)₂Br, K₂CO₃DMF80-10012-2470-85
3.1 SaponificationProtected Ester, NaOHMeOH/H₂ORoom Temp. - 402-680-95
3.2 Boc DeprotectionBoc-protected amine, TFADCMRoom Temp.1-2>95

Experimental Workflow

Williamson_Ether_Synthesis_Workflow Start Starting Materials: 4-Hydroxybenzoic Acid & 2-Bromoethylamine Protection_Carboxyl Esterification (Protection of -COOH) Start->Protection_Carboxyl MeOH, H2SO4 Protection_Amino Boc Protection (Protection of -NH2) Start->Protection_Amino (Boc)2O, Base Protected_Carboxyl Methyl 4-Hydroxybenzoate Protection_Carboxyl->Protected_Carboxyl Protected_Amino tert-Butyl (2-bromoethyl)carbamate Protection_Amino->Protected_Amino Williamson_Synthesis Williamson Ether Synthesis (SN2 Reaction) Protected_Carboxyl->Williamson_Synthesis Base (e.g., K2CO3) Solvent (e.g., DMF) Protected_Amino->Williamson_Synthesis Base (e.g., K2CO3) Solvent (e.g., DMF) Protected_Product Protected Intermediate: Methyl 4-(2-(Boc-amino)ethoxy)benzoate Williamson_Synthesis->Protected_Product Deprotection_Ester Saponification (Deprotection of Ester) Protected_Product->Deprotection_Ester Base (e.g., NaOH) Deprotection_Amine Acidolysis (Deprotection of Boc) Deprotection_Ester->Deprotection_Amine Acid (e.g., TFA) Final_Product Final Product: 4-(2-Aminoethoxy)benzoic acid Deprotection_Amine->Final_Product

Caption: Synthetic workflow for 4-(2-Aminoethoxy)benzoic acid.

References

Troubleshooting & Optimization

How to improve the aqueous solubility of 4-(2-Aminoethoxy)benzoic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-Aminoethoxy)benzoic acid hydrochloride Solubility

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound is an amphoteric compound, meaning it has both acidic and basic functional groups. Specifically, it contains a carboxylic acid group (-COOH) and an amino group (-NH2) which is present as a hydrochloride salt (-NH3+Cl-). Its solubility is governed by the interplay between these ionizable groups and the hydrophobic benzene ring. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.[1][2]

Q2: Why is my this compound precipitating out of a neutral aqueous buffer (e.g., PBS pH 7.4)?

A2: Amphoteric compounds like this one often exhibit their lowest solubility at their isoelectric point (pI), where the net charge of the molecule is zero.[3] At this pH, the carboxylic acid group is deprotonated (COO-) and the amino group is protonated (NH3+), forming a zwitterion. These zwitterions can have strong intermolecular interactions, leading to crystal formation and precipitation. It is likely that the pI of this compound is near neutral pH, causing it to precipitate in buffers like PBS.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH.[4]

  • In acidic conditions (low pH): The carboxylic acid group will be protonated (COOH) and the amino group will also be protonated (NH3+). The molecule will carry a net positive charge, which generally leads to higher aqueous solubility.

  • In alkaline conditions (high pH): The amino group will be deprotonated (NH2) and the carboxylic acid group will also be deprotonated (COO-). The molecule will carry a net negative charge, which also tends to increase aqueous solubility.

  • Near the isoelectric point (pI): The compound will exist primarily as a zwitterion (COO- and NH3+), resulting in minimal solubility.

The relationship between the ionization state of the molecule and pH is visualized in the diagram below.

G Figure 1. Influence of pH on the Ionization State cluster_acidic Low pH (Acidic) cluster_neutral Near Isoelectric Point (pI) cluster_alkaline High pH (Alkaline) node_acid Net Positive Charge COOH NH3+ node_zwitterion Net Zero Charge (Zwitterion) COO- NH3+ node_acid->node_zwitterion Increase pH node_alkaline Net Negative Charge COO- NH2 node_zwitterion->node_alkaline Increase pH

Figure 1. Influence of pH on the Ionization State.

Troubleshooting Guide: Low Aqueous Solubility

If you are encountering solubility issues with this compound, follow this troubleshooting workflow.

G start Problem: Low Solubility in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvent Strategy 2: Use of Cosolvents start->cosolvent complexation Strategy 3: Complexation Agents start->complexation ph_profile Perform pH-Solubility Profile Experiment ph_adjust->ph_profile cosolvent_screen Screen Common Cosolvents (e.g., DMSO, Ethanol, PEG 400) cosolvent->cosolvent_screen cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) complexation->cyclodextrin outcome_ph Identify Optimal pH Range (Acidic or Alkaline) for Formulation ph_profile->outcome_ph outcome_cosolvent Determine Effective Cosolvent and Optimal Concentration cosolvent_screen->outcome_cosolvent outcome_complex Formulate Inclusion Complex for Enhanced Solubility cyclodextrin->outcome_complex

Figure 2. Troubleshooting workflow for solubility enhancement.
Strategy 1: pH Adjustment

Adjusting the pH of the solvent system is the most direct way to enhance the solubility of an ionizable compound.[4][5] By moving the pH away from the isoelectric point, the molecule becomes charged, increasing its interaction with water.

Table 1: Representative pH-Solubility Profile Data (Note: Data are hypothetical and for illustrative purposes only)

pHPredominant SpeciesExpected Solubility (mg/mL)
2.0Cationic> 20.0
4.0Cationic/Zwitterion5.0 - 10.0
6.0Zwitterion< 0.5
7.4Zwitterion< 0.5
9.0Zwitterion/Anionic8.0 - 15.0
11.0Anionic> 25.0

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline ranges).

  • Add Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate: Centrifuge or filter the samples (using a 0.22 µm syringe filter compatible with the buffer) to separate the undissolved solid from the saturated solution.

  • Quantify: Dilute the clear supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot Data: Plot the measured solubility (mg/mL or M) against the pH of the buffer to visualize the profile.

Strategy 2: Use of Cosolvents

Cosolvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[6][7][8] This is a common and effective technique for compounds with hydrophobic regions.

Table 2: Effect of Common Cosolvents on Aqueous Solubility (Note: Data are hypothetical and for illustrative purposes only, measured in a pH 7.4 phosphate buffer)

Cosolvent System (v/v)Solubility (mg/mL)Fold Increase
100% Aqueous Buffer0.31x
10% Ethanol in Buffer1.55x
10% PEG 400 in Buffer2.89x
10% DMSO in Buffer4.515x

Experimental Protocol: Cosolvent Screening

  • Prepare Cosolvent Mixtures: Prepare several mixtures of a chosen cosolvent (e.g., ethanol, propylene glycol, PEG 400, DMSO) with your primary aqueous buffer at different concentrations (e.g., 5%, 10%, 20% v/v).[6][9]

  • Determine Solubility: Using the same equilibration and quantification method described in the pH-solubility protocol, determine the saturation solubility of the compound in each cosolvent mixture.

  • Evaluate: Compare the results to identify the most effective cosolvent and the minimum concentration required to achieve the desired solubility. Be mindful that high concentrations of organic solvents may be unsuitable for certain biological experiments.[8]

Strategy 3: Use of Complexing Agents (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have significantly improved aqueous solubility and stability.[9][10]

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used for its high solubility and low toxicity.[11]

  • Molar Ratio: Weigh out the this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

  • Knead: Place the powders in a mortar. Add a small amount of a hydroalcoholic solvent (e.g., water/ethanol 1:1) to form a thick, consistent paste.

  • Triturate: Knead the paste thoroughly for 30-60 minutes. During this process, the hydrophobic part of the drug molecule will enter the cyclodextrin cavity.[11]

  • Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.

  • Pulverize and Sieve: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.[11]

  • Test Solubility: Determine the aqueous solubility of the resulting complex powder using the protocol described previously. The complex should exhibit significantly higher solubility than the free drug.

References

Troubleshooting low yield in 4-(2-Aminoethoxy)benzoic acid hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Aminoethoxy)benzoic acid hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic protocols for higher yields and purity.

Troubleshooting Guide

Low yield is a common issue in multi-step organic syntheses. This section addresses specific problems that can arise during the synthesis of this compound and offers potential solutions. The primary synthetic route discussed involves a three-step process:

  • Williamson Ether Synthesis: Reaction of a 4-hydroxybenzoic acid ester with a protected 2-aminoethanol derivative.

  • Ester Hydrolysis: Conversion of the resulting ester to a carboxylic acid.

  • Deprotection: Removal of the amine protecting group to yield the final hydrochloride salt.

dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low Overall Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Williamson Ether Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Ester Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: Deprotection", fillcolor="#F1F3F4", fontcolor="#202124"]; issue1a [label="Incomplete reaction", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; issue1b [label="Side reactions (e.g., elimination)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; issue1c [label="Poor quality of starting materials", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; issue2a [label="Incomplete hydrolysis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; issue2b [label="Product degradation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; issue3a [label="Incomplete deprotection", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; issue3b [label="Difficult purification", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Consult FAQs for Detailed Solutions", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {step1, step2, step3} [color="#5F6368"]; step1 -> {issue1a, issue1b, issue1c} [label="Potential Issues", color="#5F6368"]; step2 -> {issue2a, issue2b} [label="Potential Issues", color="#5F6368"]; step3 -> {issue3a, issue3b} [label="Potential Issues", color="#5F6368"]; {issue1a, issue1b, issue1c, issue2a, issue2b, issue3a, issue3b} -> solution [color="#4285F4"]; } Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Step 1: Williamson Ether Synthesis

Q1: My Williamson ether synthesis is showing low conversion to the desired ether. What are the possible causes and solutions?

A1: Low conversion in a Williamson ether synthesis can be attributed to several factors:

  • Insufficiently Strong Base: The phenoxide of the 4-hydroxybenzoic acid ester needs to be fully formed for the reaction to proceed efficiently. If a weak base is used, the equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation of the phenol.[1][2]

  • Steric Hindrance: While the primary alkyl halide (from protected 2-aminoethanol) is ideal, steric hindrance around the phenolic oxygen can slow down the reaction.

    • Solution: Ensure the reaction is run at an appropriate temperature and for a sufficient duration to overcome any steric barriers. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Solution: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to dissolve the reactants and facilitate the nucleophilic attack.

Q2: I am observing significant amounts of side products in my Williamson ether synthesis. What are they and how can I minimize them?

A2: The most common side reaction is the E2 elimination of the alkyl halide, which is favored by bulky, strong bases.

  • Side Product: The primary side product is the corresponding alkene from the elimination of the 2-substituted ethyl halide.

  • Minimization Strategies:

    • Use a less sterically hindered base if possible, although a strong base is necessary for phenol deprotonation.

    • Maintain a moderate reaction temperature. Higher temperatures can favor elimination over substitution.[1][3]

    • Use an alkyl halide with a good leaving group (e.g., iodide or bromide over chloride) to promote the SN2 reaction.

ParameterRecommended ConditionRationalePotential Issue if Deviated
Base Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)Ensures complete formation of the phenoxide nucleophile.Incomplete reaction, low yield.
Solvent Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvent stabilizes the transition state of the SN2 reaction.Slow reaction rate, poor solubility of reactants.
Temperature 50-80 °C (monitor by TLC)Balances reaction rate and minimizes side reactions.Higher temperatures may lead to increased elimination side products.
Alkyl Halide N-Boc-2-bromoethylamine or N-Boc-2-aminoethyl tosylateGood leaving group (Br or OTs) and amine protection prevents side reactions.Poor leaving groups will result in a sluggish reaction.
Step 2: Ester Hydrolysis

Q3: The hydrolysis of my ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is often due to insufficient base or reaction time.

  • Solution:

    • Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.

    • Increase the reaction temperature (refluxing is common) and extend the reaction time. Monitor the reaction progress by TLC until the starting ester spot disappears.

    • Ensure the ester is fully dissolved in the solvent system (e.g., a mixture of methanol and water).

Q4: I am concerned about the stability of the Boc protecting group during ester hydrolysis. Is this a valid concern?

A4: The Boc (tert-butyloxycarbonyl) protecting group is generally stable under the basic conditions used for ester hydrolysis. However, it is sensitive to strong acidic conditions. Therefore, careful control of the pH during the workup is necessary.

Step 3: Deprotection and Salt Formation

Q5: The deprotection of the Boc group is not going to completion. What should I do?

A5: Incomplete deprotection can occur if the acidic conditions are not strong enough or the reaction time is too short.

  • Solution:

    • Use a strong acid such as 4M HCl in dioxane or trifluoroacetic acid (TFA).[4][5][6] Gaseous HCl in an appropriate solvent is also highly effective.[7]

    • Ensure the reaction is stirred for a sufficient amount of time at room temperature. The progress can be monitored by TLC or LC-MS.

Q6: I am having difficulty purifying the final product, this compound. What are the best practices?

A6: Purification can be challenging due to the amphoteric nature of the free amino acid.

  • Purification Strategy:

    • After deprotection with HCl, the product should precipitate as the hydrochloride salt.

    • The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove organic impurities.

    • Recrystallization from a suitable solvent system, such as ethanol/water, can be performed to achieve higher purity.

StepReagentTypical ConditionsExpected Yield
Williamson Ether Synthesis Ethyl 4-hydroxybenzoate, N-Boc-2-bromoethylamine, K2CO3, DMF80 °C, 12-16 hours85-95%
Ester Hydrolysis Ethyl 4-(2-(Boc-amino)ethoxy)benzoate, NaOH, MeOH/H2OReflux, 4-6 hours90-98%
Deprotection 4-(2-(Boc-amino)ethoxy)benzoic acid, 4M HCl in DioxaneRoom temperature, 2-4 hours>95% (as hydrochloride salt)
Overall (Illustrative) ~70-85%

Note: These are illustrative yields and can vary based on experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate
  • To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-Boc-2-bromoethylamine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

dot digraph "Williamson_Ether_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Ethyl 4-hydroxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Boc-2-bromoethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="K2CO3 in DMF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Williamson Ether\nSynthesis", shape= Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Ethyl 4-(2-(Boc-amino)ethoxy)benzoate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> Reaction [color="#5F6368"]; B -> Reaction [color="#5F6368"]; Base -> Reaction [color="#5F6368"]; Reaction -> C [color="#5F6368"]; } Caption: Workflow for the Williamson ether synthesis step.

Protocol 2: Synthesis of 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoic acid
  • Dissolve ethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (3 equivalents) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of this compound
  • Suspend 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoic acid (1 equivalent) in 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours. The product will precipitate as the hydrochloride salt.

  • Monitor the deprotection by TLC or LC-MS.

  • After completion, dilute the reaction mixture with diethyl ether to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the final product.[4][5][6]

dot digraph "Deprotection_and_Salt_Formation" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="4-(2-(Boc-amino)ethoxy)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="4M HCl in Dioxane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Boc Deprotection", shape=Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> Reaction [color="#5F6368"]; Reagent -> Reaction [color="#5F6368"]; Reaction -> B [color="#5F6368"]; } Caption: Final deprotection and hydrochloride salt formation step.

References

Optimal storage and handling conditions to ensure 4-(2-Aminoethoxy)benzoic acid hydrochloride stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability of 4-(2-Aminoethoxy)benzoic acid hydrochloride to ensure experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on data for similar compounds, protection from moisture is critical[1]. While some related compounds are stored at room temperature, others recommend refrigeration at 0-8°C[2]. It is also advisable to protect the compound from light, as some benzoic acid derivatives can discolor upon exposure to light and air.

Q2: What is the recommended way to handle this compound in the laboratory?

A2: Standard laboratory safety protocols should be followed. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid dust formation during handling[1]. After handling, wash hands thoroughly.

Q3: Is this compound stable in solution?

A3: The stability of the compound in solution is influenced by pH, temperature, and light exposure. For many benzoic acid derivatives, neutral to slightly acidic conditions are optimal for stability in aqueous solutions[3][4]. A study on a similar hydrochloride salt found maximum stability in the pH range of 4-5[5]. Both highly acidic and alkaline conditions, as well as elevated temperatures, can accelerate degradation, likely through hydrolysis of the ether linkage. Solutions should be stored in a cool, dark place and, for long-term storage, aliquoted and frozen. It is often best practice to prepare solutions fresh before use.

Q4: What are the primary factors that can cause degradation of this compound?

A4: The main factors leading to degradation are:

  • Moisture/Hydrolysis: The ether linkage is susceptible to cleavage under both acidic and basic conditions[6].

  • Temperature: Elevated temperatures can significantly increase the rate of degradation[7]. For some benzoic acid derivatives, severe degradation is observed at temperatures as high as 200°C[7].

  • Light: Photodegradation can occur, and it is recommended to store both the solid and solutions protected from light.

  • Oxidation: The presence of oxidizing agents may degrade the molecule[6].

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products have not been documented in the available literature for this exact compound, hydrolysis of the ether bond is a probable degradation pathway. This would likely yield 4-hydroxybenzoic acid and 2-aminoethanol. Under harsh thermal conditions, decarboxylation to form an aniline derivative is also a possibility, as seen with other benzoic acid derivatives[7].

Data Presentation

Table 1: Recommended Storage and Handling Summary

ParameterConditionRationale
Solid Storage
TemperatureCool, dry place (Refrigeration at 0-8°C recommended)Minimizes thermal degradation; data from similar compounds suggests this range for stability[2].
AtmosphereTightly sealed container, protect from moistureThe compound is hygroscopic and moisture can promote hydrolysis[1].
LightProtect from light (amber vials)Prevents potential photodegradation.
Solution Storage
Temperature2-8°C (short-term), ≤ -20°C (long-term)Lower temperatures slow the rate of chemical degradation in solution[3].
pHNeutral to slightly acidic (pH 4-6)Hydrolysis is often minimized in this pH range for similar compounds[4][5].
LightProtect from light (amber vials or foil-wrapped)Prevents photodegradation in solution.
Handling
VentilationWell-ventilated area or chemical fume hoodPrevents inhalation of fine powder[1].
PPEGloves, safety glasses, lab coatStandard practice to avoid skin and eye contact[1].

Troubleshooting Guides

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Inconsistent Experimental Results Degradation of the compound in solid form or in stock solutions.Verify the purity of the solid compound using a fresh sample. Prepare stock solutions fresh before each experiment. If storing solutions, aliquot and freeze at -20°C or below, and protect from light. Perform a stability check of your solution under your experimental conditions using HPLC.
Compound Fails to Dissolve Completely Low aqueous solubility, especially at neutral pH. Incorrect solvent choice.The hydrochloride salt form is designed to enhance aqueous solubility[2]. Try gentle warming or sonication to aid dissolution. Adjust the pH of the solution; solubility may vary with pH. Use a co-solvent such as ethanol or DMSO if compatible with your experiment.
Appearance of Unexpected Peaks in HPLC/LC-MS Presence of impurities in the starting material. Formation of degradation products during sample preparation or storage.Analyze a freshly prepared solution from a new batch of the compound to rule out starting material impurities. Perform a forced degradation study to intentionally generate and identify potential degradation products[8]. Ensure sample preparation and storage conditions are optimized to prevent degradation (e.g., use amber vials, control temperature).
Discoloration of Solid Compound (e.g., turning from white/beige to brown) Exposure to light and/or air.This indicates potential degradation. The compound should be discarded. Ensure future batches are stored in a tightly sealed, amber container, potentially under an inert atmosphere (e.g., argon).

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure to intentionally degrade this compound to understand its stability profile and identify potential degradation products. The goal is to achieve 5-20% degradation[8].

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, heating block or water bath, photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water or a suitable co-solvent mixture (e.g., water:acetonitrile 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis[8].

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis[8].

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light. Analyze at various time points[8].

    • Thermal Degradation: Heat the stock solution at 80°C. Analyze at various time points. For solid-state thermal stress, place the solid powder in an oven at 80°C[6].

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[8].

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method to separate the parent compound from its potential degradation products.

Materials & Equipment:

  • HPLC system with UV or PDA detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Samples from Protocol 1

Methodology:

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for maxima (e.g., 254 nm or 280 nm)

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Procedure:

    • Inject the unstressed control sample to determine the retention time of the parent compound.

    • Inject each sample from the forced degradation study.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

Visualizations

G Diagram 1: Recommended Handling and Storage Workflow receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in Cool, Dry, Dark Place (0-8°C Recommended) inspect->store If OK prep Prepare for Experiment store->prep weigh Weigh in Ventilated Area (Use PPE) prep->weigh dissolve Dissolve in Appropriate Solvent (Prepare Fresh if Possible) weigh->dissolve use Use in Experiment dissolve->use dispose Dispose of Waste Properly use->dispose

Caption: Diagram 1: Recommended Handling and Storage Workflow.

G Diagram 2: Troubleshooting Experimental Issues start Inconsistent Results? check_sol Check Solution Prep & Age start->check_sol check_solid Check Solid Compound (Appearance, Age) start->check_solid Fresh solution used fresh_sol Use Freshly Prepared Solution check_sol->fresh_sol Solution is old hplc_check Run HPLC on Old vs. New Solution fresh_sol->hplc_check new_solid Use New Batch of Solid check_solid->new_solid Solid is old/discolored new_solid->hplc_check degradation Degradation Confirmed. Optimize Storage/Handling. hplc_check->degradation Degradant peaks found no_degradation No Degradation. Investigate Other Experimental Parameters. hplc_check->no_degradation No significant difference

Caption: Diagram 2: Troubleshooting Experimental Issues.

G Diagram 3: Hypothetical Degradation Pathways parent 4-(2-Aminoethoxy)benzoic acid HCl hydrolysis Hydrolysis (Acid/Base, Heat) parent->hydrolysis oxidation Oxidation parent->oxidation degradant1 4-Hydroxybenzoic acid hydrolysis->degradant1 degradant2 2-Aminoethanol hydrolysis->degradant2 degradant3 Oxidized Products (e.g., N-oxide) oxidation->degradant3

Caption: Diagram 3: Hypothetical Degradation Pathways.

References

How to prevent precipitation of 4-(2-Aminoethoxy)benzoic acid hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing precipitation of 4-(2-Aminoethoxy)benzoic acid hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in the hydrochloride salt form?

This compound is an organic compound with the formula C₉H₁₂ClNO₃.[1] It possesses both a carboxylic acid group and an amino group, making it an amphoteric molecule. It is supplied as a hydrochloride salt to enhance its stability and increase its solubility in aqueous solutions, a common strategy for amine-containing compounds in pharmaceutical and research settings.[2]

Q2: Why is my this compound precipitating from solution?

Precipitation is most commonly due to changes in the solution's pH. As a salt of a weak base (the amino group) and a weak acid (the carboxylic acid group), its solubility is highly dependent on pH.[3][4] Precipitation often occurs when the pH of the solution shifts towards the compound's isoelectric point (pI), the pH at which the net charge of the molecule is zero, minimizing its interaction with water and thus its solubility. Other factors include concentration exceeding the solubility limit, temperature changes, and interactions with other components in the solution.[4]

Q3: How does pH specifically affect the solubility of this compound?

The solubility of amine hydrochloride salts is typically greatest under acidic conditions.[4]

  • In low pH (acidic) solutions: The amino group is fully protonated (-NH₃⁺), making the molecule a positively charged cation that is highly soluble in water.

  • In neutral or near-neutral pH solutions: As the pH increases, the carboxylic acid group deprotonates (-COO⁻) and the amino group can lose its extra proton (-NH₂). Near the isoelectric point, the molecule exists as a zwitterion or the neutral free base, both of which are significantly less soluble and likely to precipitate.[4]

  • In high pH (alkaline) solutions: The molecule becomes a negatively charged anion (-COO⁻), which may re-dissolve, although the free base form is often the least soluble species.

Q4: Can I use a standard buffer like PBS?

You can, but with caution. Standard Phosphate Buffered Saline (PBS) has a pH of approximately 7.4.[4] This pH may be high enough to cause the conversion of the soluble hydrochloride salt into its less soluble free base form, leading to precipitation.[4] If you observe precipitation in PBS, consider using a buffer with a more acidic pH, such as a citrate or acetate buffer (pH 4-6).[4]

Q5: What solvents can be used to dissolve this compound?

While specific quantitative data for this compound is limited, based on analogous compounds like 4-Aminobenzoic acid, it is expected to be most soluble in polar solvents.[3] Solubility generally increases with temperature.[5] Polar organic solvents, such as ethanol and methanol, are also viable options.[3] It is expected to have low solubility in nonpolar solvents.[3]

Troubleshooting Guide: Preventing Precipitation

This guide addresses the primary causes of precipitation and provides a systematic approach to resolving them.

Issue: Precipitate forms immediately upon adding the compound to a neutral buffer (e.g., PBS).

This is the most common issue and is almost always pH-related. The neutral pH causes the conversion of the highly soluble protonated amine to the insoluble free base.

G start Precipitation Observed check_ph 1. Measure Solution pH start->check_ph ph_high Is pH > 6.0? check_ph->ph_high adjust_ph 2. Acidify Solution (e.g., with 0.1M HCl) to pH 3-5 ph_high->adjust_ph Yes ph_ok pH is already acidic (pH < 6.0) ph_high->ph_ok No reassess 3. Re-evaluate Experiment Can it be run at low pH? adjust_ph->reassess cosolvent 4. Consider Co-Solvent (e.g., Ethanol, DMSO) if pH cannot be changed reassess->cosolvent No success Precipitate Dissolves: Problem Solved reassess->success Yes protocol See Protocol 2: Solvent Screening cosolvent->protocol check_conc 5. Check Concentration ph_ok->check_conc conc_high Is concentration too high? check_conc->conc_high conc_high->success No, problem likely complex interaction reduce_conc 6. Reduce Concentration or Gently Warm Solution conc_high->reduce_conc Yes reduce_conc->success

Caption: Troubleshooting workflow for precipitation issues.

Issue: Solution is initially clear but forms a precipitate over time or upon cooling.

This may indicate that the solution is supersaturated or that the compound is slowly converting to its less soluble form.

  • Potential Cause: Supersaturation. The initial concentration is above the equilibrium solubility at a given temperature.

    • Solution: Gently warm the solution while stirring to redissolve the precipitate. If it reappears upon cooling, your concentration is too high for that temperature.[4] Consider working with a lower concentration or maintaining a slightly elevated temperature if your experiment allows.

  • Potential Cause: Slow pH Drift. The buffer capacity may be insufficient to handle the addition of the compound, leading to a gradual increase in pH.

    • Solution: Re-measure the pH of the solution after the precipitate has formed. If it has drifted upwards, use a stronger buffer or adjust the pH back down.

Data Summary and Physicochemical Principles

Table 1: Expected Qualitative Solubility Profile in Aqueous Buffers

pH Range Dominant Species Expected Charge Expected Relative Solubility
< 4 Cationic Positive (+) Very High
5 - 7 Zwitterionic / Neutral Net Zero (or Neutral) Very Low (Precipitation Zone)

| > 8 | Anionic | Negative (-) | Moderate to High |

The relationship between pH, the molecule's ionic state, and its solubility is critical.

G low_ph Low pH (Acidic) cation Cationic Form (+ चार्ज) pi_ph Isoelectric pH (pI) zwitterion Zwitterion / Free Base (Net Zero Charge) high_ph High pH (Alkaline) anion Anionic Form (- चार्ज) high_sol High Solubility cation->high_sol Soluble low_sol Minimal Solubility (Precipitation) zwitterion->low_sol Insoluble mod_sol Moderate/High Solubility anion->mod_sol Soluble

Caption: Effect of pH on molecular form and solubility.

Experimental Protocols

Protocol 1: Determining an Optimal pH-Solubility Profile

This protocol provides a method to determine the practical solubility of your compound across a range of pH values.

Materials:

  • This compound

  • Series of buffers (e.g., 0.1M citrate for pH 3-6, 0.1M phosphate for pH 6-8)

  • Vials with magnetic stir bars

  • pH meter

  • Analytical balance

  • Spectrophotometer or HPLC for quantification

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering your desired pH range.

  • Prepare Saturated Solutions: To a fixed volume (e.g., 1 mL) of each buffer in a separate vial, add an excess amount of the compound (enough so that solid material remains undissolved).

  • Equilibration: Seal the vials and stir them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Alternatively, centrifuge the samples.

  • Sample and Dilute: Carefully take a known volume of the clear supernatant from each vial. Dilute it with an appropriate solvent (e.g., the corresponding buffer or an acidic solution where the compound is highly soluble) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a validated method like HPLC-UV.

  • Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the solubility at each pH. Plot solubility vs. pH to identify the optimal range for your work.

Protocol 2: Co-Solvent Screening for Enhanced Solubility

Use this protocol if your experimental conditions cannot be acidic and you need to enhance solubility in a neutral buffer.

Materials:

  • Stock solution of your buffer (e.g., PBS, pH 7.4)

  • Organic co-solvents (e.g., Ethanol, DMSO, Propylene Glycol)

  • This compound

Methodology:

  • Prepare Co-Solvent Blends: Create a series of co-solvent/buffer blends. For example, prepare 10%, 20%, and 30% (v/v) solutions of ethanol in PBS.

  • Titration Method:

    • Add a known amount of the solid compound to a vial.

    • Slowly add a co-solvent blend dropwise while stirring vigorously.

    • Observe the volume at which the solid completely dissolves. This provides an estimate of the solubility in that blend.

  • Equilibrium Method:

    • Prepare saturated solutions in each co-solvent blend as described in Protocol 1 (Steps 2-7).

    • This will give you a more accurate measure of the maximum solubility in each blend.

  • Analyze and Select: Compare the solubility across the different co-solvent blends. Select the blend that provides the required solubility with the lowest percentage of organic solvent to minimize potential interference with your experiment.

References

Technical Support Center: Forced Degradation Studies for 4-(2-Aminoethoxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-(2-Aminoethoxy)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for this compound?

A1: A forced degradation study, or stress testing, is a process that subjects a drug substance to conditions more severe than accelerated stability studies.[1][2] It is a regulatory requirement by agencies like the ICH to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways.[1][2][3] For this compound, this study is crucial to develop and validate a stability-indicating analytical method that can accurately measure the drug substance in the presence of its degradants.

Q2: What are the key stress conditions to be applied for this compound?

A2: Based on ICH guidelines, the key stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][2][4] Given the structure of this compound, which contains an aromatic amine, an ether linkage, and a benzoic acid moiety, it is susceptible to degradation under these varied conditions.

Q3: What is the target degradation percentage I should aim for?

A3: The goal is to achieve a noticeable but not excessive degradation of the active pharmaceutical ingredient (API), typically in the range of 5-20%.[2] Degradation below 5% may not be sufficient to identify and quantify degradation products, while degradation above 20% can lead to the formation of secondary and tertiary degradants that are not relevant to the actual stability of the drug.

Q4: What are the likely degradation pathways for this compound?

A4: Potential degradation pathways include:

  • Hydrolysis: Cleavage of the ether linkage, potentially leading to the formation of 4-hydroxybenzoic acid and 2-aminoethanol. The amino group in the vicinity might influence the reaction rate.

  • Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradants.

  • Photolysis: The benzoic acid derivative structure may be prone to degradation upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a possible degradation pathway for aminobenzoic acids.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
No degradation or less than 5% degradation observed. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time.
More than 20% degradation observed. Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor peak shape or resolution in the chromatogram. The analytical method is not optimized for the degradation products.Adjust the mobile phase composition, pH, column type, or gradient profile of your HPLC method.
Formation of unexpected or secondary degradation products. Over-stressing the sample.Reduce the severity of the stress conditions to favor the formation of primary degradants.
Precipitation of the sample during the study. The pH of the solution has shifted, affecting the solubility of the drug substance or its degradants.Monitor the pH throughout the study and adjust if necessary. Consider using a co-solvent if solubility is an issue, ensuring the co-solvent itself does not cause degradation.

Experimental Protocols & Data Presentation

The following tables summarize the recommended starting conditions for the forced degradation study of this compound. These conditions should be optimized to achieve the target degradation of 5-20%.

Summary of Stress Conditions
Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hours
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal (Solid) Dry Heat80°C24, 48, 72 hours
Thermal (Solution) In Water80°C24, 48, 72 hours
Photolytic (Solid) ICH Q1B Option 2Room TemperatureAs per ICH Q1B
Photolytic (Solution) ICH Q1B Option 2Room TemperatureAs per ICH Q1B
Detailed Methodologies

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and methanol) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time points (e.g., 24, 48, and 72 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at appropriate time points.

5. Thermal Degradation:

  • Solid State: Place a thin layer of the solid drug substance in a petri dish and expose it to dry heat at 80°C in a calibrated oven.

  • Solution State: Prepare a solution of the drug substance in water and incubate it at 80°C.

  • Withdraw samples at appropriate time points.

6. Photolytic Degradation:

  • Expose the drug substance, both in solid form and in solution, to a light source according to ICH Q1B guidelines (Option 2: a combination of a cool white fluorescent lamp and a near-UV lamp).

  • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

Workflow and Logical Relationships

Forced_Degradation_Workflow Forced Degradation Study Workflow for this compound cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API API: 4-(2-Aminoethoxy)benzoic acid HCl Stock_Solution Prepare Stock Solution (1 mg/mL) API->Stock_Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Expose to Stress Thermal Thermal Degradation (80°C, Solid & Solution) Stock_Solution->Thermal Expose to Stress Photo Photolytic Degradation (ICH Q1B) Stock_Solution->Photo Expose to Stress Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization If applicable HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Neutralization->HPLC_Analysis Data_Analysis Data Analysis (% Degradation) HPLC_Analysis->Data_Analysis Degradant_ID Degradant Identification & Characterization Data_Analysis->Degradant_ID Pathway_Elucidation Degradation Pathway Elucidation Degradant_ID->Pathway_Elucidation Method_Validation Method Validation Pathway_Elucidation->Method_Validation

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Purification of Crude 4-(2-Aminoethoxy)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-(2-Aminoethoxy)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and acid-base extraction. Due to the ionic nature of the hydrochloride salt and the presence of both acidic (carboxylic acid) and basic (amino) functional groups, these methods are well-suited to remove common impurities. For highly persistent impurities, column chromatography can also be employed.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities in crude this compound are largely dependent on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 4-hydroxybenzoic acid or a protected version of 2-aminoethanol.

  • By-products: Formed from side reactions during the synthesis.

  • Isomeric impurities: Other isomers of aminoethoxybenzoic acid that may arise from impurities in the starting materials.[1]

  • Residual solvents: Traces of solvents used during the synthesis and workup, such as ethanol, methanol, or ethyl acetate.[1]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. For polar compounds like this, polar protic solvents are often a good starting point. Based on the purification of similar compounds, suitable solvents to screen include methanol, ethanol, water, or a mixture of these.[2] For instance, an ethanol/water mixture is often effective for recrystallizing similar benzoic acid derivatives.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography can be a powerful tool for purifying this compound, especially for removing impurities with similar polarity. A normal-phase silica gel column with a polar mobile phase is a common choice. The presence of the amino group may cause tailing on silica gel; this can often be mitigated by adding a small amount of a basic modifier like triethylamine or a more polar solvent to the eluent.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
"Oiling out" instead of crystallizing The compound is coming out of solution above its melting point. This can be due to a too-concentrated solution or the presence of impurities that depress the melting point.[2]1. Reheat the solution to redissolve the oil.2. Add a small amount of additional hot solvent to decrease the saturation.3. Allow the solution to cool more slowly to encourage crystal formation.[2]
No crystal formation after cooling The solution may be too dilute (too much solvent added) or it is in a supersaturated state.[2]1. Induce crystallization: - Gently scratch the inside of the flask with a glass rod. - Add a seed crystal of pure this compound.2. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.3. Further cooling: If room temperature cooling is insufficient, try using an ice bath.[2]
Low recovery of purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities in the final product The impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. This can adsorb colored impurities.2. Perform a hot filtration to remove the charcoal and any other insoluble impurities.

General Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude_product Crude Product dissolve Dissolve in hot solvent (e.g., Ethanol/Water) crude_product->dissolve hot_filtration Hot Filtration (optional) (to remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: A general workflow for the purification of this compound by recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring.

  • Solvent Addition: While heating, add hot water dropwise until the solid completely dissolves. Avoid adding an excess of the solvent mixture.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a gentle boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Decision Tree

TroubleshootingRecrystallization Troubleshooting Common Recrystallization Issues start Recrystallization Attempted oiling_out Did the product 'oil out'? start->oiling_out no_crystals Did crystals fail to form? oiling_out->no_crystals No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes low_yield Was the yield low? no_crystals->low_yield No induce_crystallization Induce crystallization (scratch, seed crystal) no_crystals->induce_crystallization Yes success Successful Crystallization low_yield->success No check_solvent_volume Review solvent volume and cooling temperature low_yield->check_solvent_volume Yes slow_cool Cool more slowly reheat_add_solvent->slow_cool slow_cool->no_crystals concentrate_solution Concentrate solution (evaporate some solvent) induce_crystallization->concentrate_solution concentrate_solution->low_yield check_solvent_volume->success

Caption: A decision tree to troubleshoot common problems encountered during the recrystallization process.

Data Presentation

Solvent Selection Guide for Recrystallization

The following table provides a qualitative guide for selecting a recrystallization solvent for this compound, based on the properties of similar aromatic amino acids. Experimental verification is recommended.

Solvent Polarity Expected Solubility at Room Temp. Expected Solubility at Elevated Temp. Comments
WaterHighModerateHighGood choice for polar compounds. The hydrochloride salt should have good water solubility.[3]
MethanolHighModerate to HighVery HighMay be too good of a solvent, leading to lower recovery. Often used in combination with a less polar co-solvent.[2]
EthanolHighLow to ModerateHighA good candidate, often used in combination with water to fine-tune solubility.
IsopropanolMediumLowModerate to HighMay provide a good balance of solubility for effective recrystallization.
AcetonitrileMediumLowModerateAprotic solvent, may be a good alternative if protic solvents are not effective.
Ethyl AcetateLowVery LowLow to ModerateLess likely to be a good single solvent, but could be used as an anti-solvent.
Purity Analysis Methods
Analytical Method Purpose Typical Observations for Pure Sample
High-Performance Liquid Chromatography (HPLC) To quantify the purity and detect impurities.[1]A single major peak corresponding to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify impurities.Sharp, well-resolved peaks consistent with the structure of this compound. Absence of significant impurity peaks.
Melting Point Analysis To assess purity.A sharp melting point range. Impurities typically broaden and depress the melting point.
Thin-Layer Chromatography (TLC) To quickly assess the number of components in a sample.A single spot with a consistent Rf value in an appropriate solvent system.

References

Resolving inconsistent experimental results with 4-(2-Aminoethoxy)benzoic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving 4-(2-Aminoethoxy)benzoic acid hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Inconsistent experimental outcomes with this compound can arise from various factors, from sample integrity to procedural deviations. This guide provides a systematic approach to identifying and resolving common issues.

Initial Assessment of Inconsistent Results

A logical workflow can help pinpoint the source of experimental variability.

G cluster_0 Troubleshooting Workflow A Inconsistent Results Observed B Verify Compound Integrity (Purity, Degradation) A->B Start Here C Review Experimental Protocol (Reagents, Concentrations, Incubation Times) B->C Compound OK F Isolate Variable and Retest B->F Issue Found D Check Instrument Performance (Calibration, Maintenance) C->D Protocol OK C->F Issue Found E Analyze Data Processing (Software, Parameters) D->E Instrument OK D->F Issue Found E->F Data Processing OK E->F Issue Found G Consult Technical Support F->G Inconsistency Persists

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Common Problems and Solutions

Problem Potential Causes Recommended Actions
Low or No Bioactivity Compound Degradation: The ether linkage and carboxylic acid group can be susceptible to hydrolysis, especially at inappropriate pHs or high temperatures.[1] Photodegradation is also a possibility.[1] Incorrect Concentration: Errors in weighing, dilution, or solvent evaporation can lead to a lower than expected concentration.- Prepare fresh solutions for each experiment. - Store stock solutions in a cool, dark place, preferably at 2-8°C.[1] - Verify the pH of your experimental buffer; neutral to slightly acidic conditions (pH 5-6) are often optimal for similar compounds.[1] - Confirm the concentration of your stock solution using a spectrophotometer or other quantitative method.
High Background Signal or Off-Target Effects Impure Compound: The presence of impurities from synthesis or degradation can interfere with the assay. Contaminated Reagents: Buffers, media, or other reagents may be contaminated.- Verify the purity of your this compound lot using techniques like HPLC or NMR. - Run a negative control with all reagents except the compound to check for background signal. - Use high-purity, sterile-filtered reagents.
Poor Reproducibility Between Experiments Variability in Sample Handling: Inconsistent freeze-thaw cycles of stock solutions, or variations in incubation times. Instrument Drift: Changes in instrument performance over time.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Ensure precise and consistent timing for all experimental steps. - Calibrate and perform regular maintenance checks on all equipment, such as pipettes and plate readers.
Precipitation of Compound in Solution Poor Solubility: The compound may not be fully dissolved in the chosen solvent or may precipitate upon addition to aqueous buffers. The hydrochloride salt form is intended to enhance solubility.[2] pH-Dependent Solubility: The solubility of benzoic acid derivatives can be highly dependent on the pH of the solution.[1]- Ensure the compound is fully dissolved in the initial solvent before further dilution. - Consider using a different solvent system if solubility is an issue. - Check the pH of the final solution to ensure it is compatible with maintaining the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store this compound?

A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture.[1] Stock solutions should be stored at 2-8°C and protected from light to minimize degradation.[1] For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Q3: Could the amino group in this compound react with components in my experiment?

A3: The primary amino group is a potential site for chemical reactions. It is important to consider the other components of your experimental system. For example, aldehydes or ketones in your media could potentially react with the amino group.

Q4: My HPLC results for this compound show peak tailing. What could be the cause?

A4: Peak tailing for acidic compounds like benzoic acid derivatives is a common issue in HPLC.[4] This can be caused by interactions with the stationary phase. To address this, ensure the mobile phase pH is sufficiently low (at least 1.5 to 2 units below the pKa of the compound) to keep the carboxylic acid group protonated and reduce its interaction with the silica backbone of the column.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound into the tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath may be necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol outlines a general method to assess the stability of this compound in your experimental buffer.

  • Materials:

    • Stock solution of this compound

    • Experimental buffer (e.g., PBS, cell culture media)

    • HPLC system with a C18 column and a UV detector

    • Incubator or water bath

  • Procedure:

    • Prepare a working solution of the compound at the final experimental concentration in your buffer.

    • Immediately inject a sample (Time 0) into the HPLC to obtain an initial chromatogram and peak area.

    • Incubate the remaining working solution under your experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC.

    • Compare the peak area of the main compound at each time point to the Time 0 sample. A decrease in peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.

Hypothetical Signaling Pathway Involvement

Benzoic acid derivatives can be designed to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a derivative might act as an inhibitor of a key kinase.

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Compound 4-(2-Aminoethoxy)benzoic acid hydrochloride Compound->KinaseB Inhibits

Caption: A hypothetical signaling pathway showing inhibition of Kinase B.

Data Presentation

Physicochemical Properties of a Related Compound: 4-(2-Amino-ethyl)benzoic acid hydrochloride

Since specific experimental data for this compound is limited in the provided search results, the properties of a structurally similar compound are presented for reference.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂·HClChem-Impex
Molecular Weight 201.65 g/mol Chem-Impex
Appearance Beige powderChem-Impex
Purity ≥ 95% (NMR)Chem-Impex
Storage Conditions 0-8°CChem-Impex

Note: This data is for a related compound and should be used as an estimation. Always refer to the certificate of analysis for your specific lot of this compound.

References

Technical Support Center: Optimizing Alkylation of 4-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the O-alkylation of 4-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the O-alkylation of 4-hydroxybenzonitrile?

A1: The most common and robust method for the O-alkylation of 4-hydroxybenzonitrile is the Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 mechanism where the phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion.[1][3] This phenoxide then attacks the alkylating agent (typically an alkyl halide), displacing the leaving group to form the desired ether.[2][4]

Q2: Which bases are most effective for deprotonating 4-hydroxybenzonitrile?

A2: For aryl ethers like those derived from 4-hydroxybenzonitrile, common and effective bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3] Stronger bases like sodium hydride (NaH) can also be used, particularly when a very rapid and complete deprotonation is required.[1][3] The choice of base can influence reaction rate and selectivity.

Q3: How can I favor O-alkylation over the potential side reaction of C-alkylation?

A3: While alkali phenoxides can sometimes undergo C-alkylation, several factors can be controlled to strongly favor O-alkylation.[3] Using polar aprotic solvents like DMF or acetone helps to solvate the cation of the phenoxide salt, leaving the oxygen atom as the more accessible and reactive nucleophilic site. Additionally, phase-transfer catalysis is a highly effective method for enhancing the rate and selectivity of O-alkylation.[1]

Q4: What are suitable alkylating agents for this reaction?

A4: The best results for the Williamson ether synthesis are achieved with primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide).[1][4] The reactivity of the halide follows the trend I > Br > Cl.[5] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides are prone to E2 elimination and are generally unsuitable for this reaction.[3][4]

Q5: What solvents are recommended for this alkylation?

A5: Dipolar aprotic solvents are preferred as they can dissolve the phenoxide salt and promote the SN2 reaction pathway while minimizing side reactions.[3] Commonly used solvents include N,N-Dimethylformamide (DMF), acetone, and acetonitrile (MeCN).[1][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The base may be too weak, hydrated, or insufficient in quantity. 2. Poor Alkylating Agent: The leaving group on the alkylating agent is not reactive enough (e.g., Cl vs. I), or the agent is sterically hindered (secondary/tertiary).[4] 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous and use a slight excess (1.5-2.0 eq).[1] 2. Switch to a more reactive alkylating agent (alkyl iodide or bromide).[5] Ensure you are using a primary alkyl halide. 3. Increase the reaction temperature, typically to between 60-80 °C, while monitoring for potential side reactions.[1]
Formation of Byproducts 1. C-Alkylation: The phenoxide ion attacks the alkylating agent with its aromatic ring instead of the oxygen atom.[3] 2. Elimination (Alkene Formation): Occurs when using secondary or tertiary alkyl halides, as the alkoxide acts as a base rather than a nucleophile.[2][3][4] 3. Polyalkylation: Multiple alkyl groups are added to the molecule, though less common for this specific substrate.[7]1. Use a polar aprotic solvent (DMF, DMSO) and consider a phase-transfer catalyst to enhance O-alkylation selectivity.[1][3] 2. Strictly use primary alkyl halides as the alkylating agent.[4] 3. Use a controlled stoichiometry of the alkylating agent (1.1-1.2 equivalents).[1]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Deactivation of Reagents: Moisture in the reaction can quench the base (especially NaH) and hydrolyze the alkylating agent. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is consumed.[1] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[1] 3. Choose a solvent in which all components are soluble at the reaction temperature or consider using a phase-transfer catalyst.
Difficulty in Product Purification 1. Excess Alkylating Agent: Unreacted alkyl halide can be difficult to separate from the product. 2. Solvent Removal Issues: High-boiling point solvents like DMF can be difficult to remove completely. 3. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging.1. Use only a slight excess of the alkylating agent (1.1-1.2 eq).[1] Any remaining agent can often be removed during aqueous work-up or under high vacuum. 2. After the reaction, perform an aqueous work-up and extract the product into a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane) before final evaporation. 3. Optimize the reaction to minimize byproducts. If separation is necessary, use a gradient elution system for flash column chromatography (e.g., hexane/ethyl acetate).[1]

Optimized Reaction Conditions

The following table summarizes representative quantitative data for the O-alkylation of hydroxybenzonitriles under various conditions, based on standard Williamson ether synthesis protocols.

Alkylating Agent (R-X)Base (Equivalents)SolventCatalystTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃ (1.5)AcetoneNoneReflux (56°C)6-12>90
Ethyl BromideK₂CO₃ (2.0)DMFNone708-1685-95
Benzyl BromideNaH (1.1)THF/DMFNone25-604-8>90
Propyl BromideK₂CO₃ (2.0)Dichloromethane/H₂OTBAB (0.1)Reflux (40°C)2-6>95
Allyl BromideKOH (2.0)Toluene/H₂OTBAB (0.1)802-4>95

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Detailed Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of 4-hydroxybenzonitrile using potassium carbonate as the base.

Materials:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • Alkyl halide (e.g., ethyl bromide, 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2-0.5 M concentration).

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-hydroxybenzonitrile is consumed (typically 4-16 hours).[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 4-alkoxybenzonitrile.[1]

Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation

This method is highly efficient and often leads to cleaner reactions and shorter reaction times.

Materials:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • Alkyl halide (e.g., propyl bromide, 1.2 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-hydroxybenzonitrile (1.0 eq), toluene, the alkyl halide (1.2 eq), and TBAB (0.1 eq).

  • Base Addition: Add an aqueous solution of KOH (2.0 eq).

  • Reaction: Heat the biphasic mixture to 80-90 °C and stir vigorously to ensure efficient mixing between the phases. Monitor the reaction by TLC (typically complete in 2-8 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with toluene (2x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

G Max Width: 760px cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Reaction Setup (Dissolve 4-hydroxybenzonitrile in anhydrous solvent) B 2. Add Base (e.g., K2CO3, 2.0 eq) A->B C 3. Add Alkylating Agent (e.g., R-Br, 1.2 eq) B->C D 4. Heat & Stir (e.g., 70-80 °C) C->D E 5. Monitor by TLC D->E E->D Incomplete F 7. Aqueous Work-up (Quench, Extract, Wash, Dry) E->F Complete G 8. Purification (Column Chromatography or Recrystallization) F->G H 9. Characterization (NMR, MS, etc.) G->H

Caption: General workflow for the O-alkylation of 4-hydroxybenzonitrile.

References

Technical Support Center: Managing pH Effects on the Stability of 4-(2-Aminoethoxy)benzoic Acid Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the effects of pH on the stability of 4-(2-Aminoethoxy)benzoic acid hydrochloride solutions. The information is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that are influenced by pH?

A1: this compound possesses two ionizable functional groups: a primary amine and a carboxylic acid. The pH of the solution will determine the protonation state of these groups, which in turn affects the molecule's overall charge, solubility, and susceptibility to degradation. At low pH, the amino group will be protonated (–NH3+), and at high pH, the carboxylic acid group will be deprotonated (–COO-). Both ionized forms tend to have higher aqueous solubility compared to the neutral molecule.[1]

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The aqueous solubility of this compound is highly pH-dependent due to its ionizable groups.[1] Generally, the hydrochloride salt form enhances aqueous solubility.[2] Solubility is expected to be higher in acidic and alkaline solutions where the amino and carboxyl groups are protonated and deprotonated, respectively, compared to the isoelectric point where the molecule has a net neutral charge and is least soluble.

Q3: What are the primary degradation pathways for this compound in solution, and how are they affected by pH?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, similar compounds with ester or ether linkages are susceptible to hydrolysis under acidic or basic conditions.[3][4] Potential degradation could involve cleavage of the ether bond. Forced degradation studies under various pH conditions are necessary to identify the specific degradation products and pathways for this compound.[5][6][7]

Q4: What is the recommended pH range for preparing a stable stock solution of this compound?

A4: The optimal pH for a stable stock solution should be determined experimentally through stability studies. Generally, for compounds with functional groups susceptible to hydrolysis, extreme pH values (highly acidic or highly alkaline) should be avoided for long-term storage.[3] A slightly acidic pH may provide a good balance between solubility and stability, but this needs to be confirmed through experimental data.

Q5: How can I monitor the stability of my this compound solution over time?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5] This method should be capable of separating the intact parent compound from any potential degradation products. By analyzing samples at various time points, you can quantify the decrease in the parent compound's concentration and the appearance of any degradants.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in aqueous solution. The pH of the solution may be near the isoelectric point of the compound, where its solubility is at a minimum. The concentration of the compound may exceed its solubility at the given pH and temperature.Adjust the pH of the solution to be more acidic or basic to increase the ionization and, consequently, the solubility of the compound.[4] Use a co-solvent such as ethanol or methanol to enhance solubility, if compatible with your experiment.[4]
Rapid degradation of the compound is observed. The pH of the solution may be promoting hydrolysis or other degradation reactions. The solution may be exposed to elevated temperatures or light, which can accelerate degradation.[4]Conduct a pH-stability study to identify the pH at which the compound is most stable. Prepare fresh solutions before use and store them at recommended temperatures (e.g., 2-8°C) and protected from light.[2][4]
Unexpected peaks appear in the HPLC chromatogram. These may be degradation products or impurities from the starting material.Perform a forced degradation study to intentionally generate and identify the retention times of potential degradation products.[9] Ensure the purity of the starting material using a high-purity standard for comparison.[4]
Poor resolution between the parent compound and degradation peaks in HPLC. The chromatographic conditions (e.g., mobile phase, column, gradient) are not optimized.Adjust the mobile phase composition, pH, or gradient profile to improve separation. Consider using a different column with a different stationary phase.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in various pH buffers.

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[10]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.[1]

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[1]

  • Sample Collection and Processing: After equilibration, allow the undissolved solid to settle. Withdraw a sample from the supernatant and centrifuge it to remove any remaining solid particles.[1]

  • Quantification: Dilute a known aliquot of the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[1][8]

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][11] A target degradation of 5-20% is generally recommended.[9]

Stress Condition Typical Reagents and Parameters Procedure
Acid Hydrolysis 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[9]Prepare a solution of the compound in the acidic medium. At specified time points, withdraw a sample, neutralize it with an equivalent amount of base, dilute to a suitable concentration, and analyze by HPLC.[9]
Base Hydrolysis 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C).[9]Prepare a solution of the compound in the basic medium. At specified time points, withdraw a sample, neutralize it with an equivalent amount of acid, dilute to a suitable concentration, and analyze by HPLC.[9]
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂).[9]Prepare a solution of the compound in the oxidizing agent. Store at room temperature and analyze at specified time points.
Thermal Degradation 40°C to 80°C.[9]Store a solid sample and a solution of the compound at the specified temperature. Analyze at specified time points.
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[9]Expose a solid sample and a solution of the compound to the light source, with a control sample protected from light. Analyze both samples at the end of the exposure period.

Quantitative Data Summary

The following tables are templates for summarizing your experimental data.

Table 1: pH-Dependent Solubility of this compound

pH Temperature (°C) Solubility (mg/mL)
1.225[Insert experimental data]
4.525[Insert experimental data]
6.825[Insert experimental data]
7.425[Insert experimental data]

Table 2: Summary of Forced Degradation Study Results

Stress Condition % Degradation Number of Degradation Products Major Degradation Product(s) (Retention Time)
0.1 M HCl, 60°C, 24h[Insert data][Insert data][Insert data]
0.1 M NaOH, 60°C, 24h[Insert data][Insert data][Insert data]
3% H₂O₂, RT, 24h[Insert data][Insert data][Insert data]
70°C, 48h[Insert data][Insert data][Insert data]
Photolytic[Insert data][Insert data][Insert data]

Visualizations

G Workflow for pH-Dependent Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_solution Prepare Solutions in Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) store_conditions Store at Defined Conditions (Temperature, Light) prep_solution->store_conditions sample_timepoint Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) store_conditions->sample_timepoint hplc_analysis Analyze by Stability-Indicating HPLC Method sample_timepoint->hplc_analysis quantify Quantify Parent Compound and Degradants hplc_analysis->quantify plot_data Plot % Remaining vs. Time quantify->plot_data determine_rate Determine Degradation Rate Constant (k) at each pH plot_data->determine_rate identify_optimal_ph Identify Optimal pH for Stability determine_rate->identify_optimal_ph

Caption: Workflow for assessing the pH-dependent stability of a compound.

G pH Effect on Ionization and Potential Degradation cluster_acidic Low pH (Acidic) cluster_alkaline High pH (Alkaline) compound 4-(2-Aminoethoxy)benzoic acid R-O-CH2-CH2-NH2 R'-COOH acidic_form Protonated Amine R-O-CH2-CH2-NH3+ R'-COOH compound->acidic_form H+ alkaline_form Deprotonated Carboxylic Acid R-O-CH2-CH2-NH2 R'-COO- compound->alkaline_form OH- acid_hydrolysis Potential Acid-Catalyzed Ether Hydrolysis acidic_form->acid_hydrolysis base_hydrolysis Potential Base-Catalyzed Ether Hydrolysis alkaline_form->base_hydrolysis

Caption: Relationship between pH, ionization state, and potential hydrolysis.

G Troubleshooting Solution Instability start Instability Observed (Precipitation/Degradation) check_ph Is pH Optimized? start->check_ph check_conc Is Concentration below Solubility Limit? check_ph->check_conc Yes action_ph Adjust pH to Region of Higher Stability/Solubility check_ph->action_ph No check_storage Are Storage Conditions (Temp, Light) Controlled? check_conc->check_storage Yes action_conc Lower Concentration or Use Co-solvent check_conc->action_conc No action_storage Store at 2-8°C, Protected from Light check_storage->action_storage No solution_stable Solution Stable check_storage->solution_stable Yes action_ph->start action_conc->start action_storage->start

Caption: Logical workflow for troubleshooting solution instability issues.

References

Validation & Comparative

Comparative stability analysis of 4-(2-Aminoethoxy)benzoic acid hydrochloride vs its free base.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, the selection of a stable form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its shelf-life, bioavailability, and overall therapeutic efficacy. This guide presents a comprehensive comparative stability analysis of 4-(2-Aminoethoxy)benzoic acid in its hydrochloride salt form versus its free base. While specific experimental data for this compound is not extensively published, this analysis is built upon established principles of organic chemistry and pharmaceutical stability testing.

Executive Summary

In general, the hydrochloride salt of 4-(2-Aminoethoxy)benzoic acid is anticipated to exhibit superior stability compared to its free base counterpart. This enhanced stability is primarily attributed to the protonation of the primary amino group in the salt form. This protonation effectively reduces the nucleophilicity of the nitrogen atom, thereby minimizing its susceptibility to oxidative degradation and other adverse chemical reactions. The salt form is also expected to possess more favorable physicochemical properties, such as lower hygroscopicity and potentially a more stable crystalline structure, which contribute to its overall stability.

Data Presentation: Comparative Stability Profile

The following tables summarize the anticipated differences in the stability profiles of 4-(2-Aminoethoxy)benzoic acid hydrochloride and its free base. The data presented is representative and based on the well-understood behavior of similar amine-containing carboxylic acids and their salts.

Table 1: Solid-State Stability Data (Hypothetical)

ParameterThis compound4-(2-Aminoethoxy)benzoic acid (Free Base)Rationale
Appearance White to off-white crystalline solidWhite to off-white powderSalt formation often leads to a more defined and stable crystalline structure.
Initial Purity ≥ 99.0%≥ 99.0%Both forms can be synthesized to high purity.
Purity after 6 months at 25°C/60% RH > 98.5%< 97.0%The free base is more susceptible to degradation under ambient conditions.
Purity after 6 months at 40°C/75% RH > 97.0%< 95.0%Accelerated conditions highlight the significantly lower stability of the free base.
Major Degradation Product Minimal degradationOxidative degradation products, potential for decarboxylationThe free amino group is prone to oxidation.
Hygroscopicity (Weight gain at 80% RH) < 1.0%> 3.0%Salts are generally less hygroscopic than their corresponding free bases.[1]
Melting Point (°C) Higher, with decompositionLowerThe ionic nature of the salt leads to a higher melting point.

Table 2: Solution-State Stability Data (Hypothetical, pH 7.4, 37°C, 24h)

ParameterThis compound4-(2-Aminoethoxy)benzoic acid (Free Base)Rationale
Purity Remaining > 99.0%~ 97.5%The protonated amino group in the salt form is less reactive in solution.
Appearance of Solution Clear, colorlessPotential for slight discolorationDiscoloration may indicate the formation of oxidative degradation products.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to generate the comparative stability data presented above.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare standard solutions of this compound and the free base of known concentrations.

    • Prepare sample solutions from the stability studies.

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[3][4][5]

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 400°C.

  • Atmosphere: Nitrogen purge (20 mL/min).

  • Procedure:

    • Accurately weigh the sample into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample according to the specified temperature program.

    • Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and decomposition.[6][7][8]

  • Instrumentation: A differential scanning calorimeter.

  • Sample Size: 2-5 mg.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 300°C.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Crucible: Sealed aluminum pans.

  • Procedure:

    • Accurately weigh the sample into a DSC pan and seal it.

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at the specified rate.

    • Record the heat flow as a function of temperature to determine melting points and other thermal events.

Hygroscopicity Testing

This test evaluates the tendency of a substance to absorb moisture from the atmosphere.[1][9][10][11][12]

  • Instrumentation: A dynamic vapor sorption (DVS) analyzer or a humidity chamber with a precision balance.

  • Sample Size: 10-20 mg.

  • Procedure (using a humidity chamber):

    • Accurately weigh the sample in a tared container.

    • Place the open container in a controlled humidity chamber (e.g., 80% relative humidity at 25°C).

    • After a specified period (e.g., 24 hours), re-weigh the sample.

    • Calculate the percentage weight gain to determine the hygroscopicity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the formation of the hydrochloride salt and to detect changes in chemical structure upon degradation.[13][14]

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

  • Procedure:

    • Acquire the background spectrum of a pure KBr pellet.

    • Acquire the spectrum of the sample pellet.

    • The formation of the hydrochloride salt can be confirmed by the appearance of a broad N-H+ stretching band in the region of 2500-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify degradation products.[2][15][16][17][18][19]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Procedure:

    • Dissolve an accurately weighed amount of the sample in the deuterated solvent.

    • Acquire the ¹H and ¹³C NMR spectra.

    • Changes in the chemical shifts and the appearance of new signals can indicate degradation.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_sample Sample Preparation cluster_stability_testing Stability Testing cluster_data_analysis Data Analysis & Comparison Free_Base 4-(2-Aminoethoxy)benzoic acid (Free Base) HPLC HPLC (Purity) Free_Base->HPLC TGA TGA (Thermal Stability) Free_Base->TGA DSC DSC (Thermal Transitions) Free_Base->DSC Hygroscopicity Hygroscopicity (Moisture Uptake) Free_Base->Hygroscopicity FTIR FTIR (Structural Integrity) Free_Base->FTIR NMR NMR (Degradation Products) Free_Base->NMR HCl_Salt 4-(2-Aminoethoxy)benzoic acid Hydrochloride HCl_Salt->HPLC HCl_Salt->TGA HCl_Salt->DSC HCl_Salt->Hygroscopicity HCl_Salt->FTIR HCl_Salt->NMR Data_Comparison Comparative Stability Profile HPLC->Data_Comparison TGA->Data_Comparison DSC->Data_Comparison Hygroscopicity->Data_Comparison FTIR->Data_Comparison NMR->Data_Comparison

Caption: Experimental workflow for comparative stability analysis.

degradation_pathway Free_Base 4-(2-Aminoethoxy)benzoic acid (Free Base) Oxidation Oxidative Degradation Free_Base->Oxidation O₂ / Light / Heat Decarboxylation Decarboxylation Free_Base->Decarboxylation Heat Degradation_Products Various Degradation Products Oxidation->Degradation_Products Decarboxylation->Degradation_Products HCl_Salt 4-(2-Aminoethoxy)benzoic acid Hydrochloride Stable More Stable HCl_Salt->Stable

Caption: Potential degradation pathways for the free base.

Conclusion

The conversion of 4-(2-Aminoethoxy)benzoic acid to its hydrochloride salt is a rational strategy to enhance its chemical and physical stability. The protonation of the amino group in the salt form mitigates the risk of oxidative degradation, which is a common liability for free amines. Furthermore, the hydrochloride salt is anticipated to be less hygroscopic, which is a significant advantage in terms of handling, formulation, and long-term storage. For drug development professionals, the selection of the hydrochloride salt would likely lead to a more robust and reliable drug substance with a longer shelf life. It is, however, crucial to conduct comprehensive experimental stability studies under various stress conditions to confirm these theoretical advantages and to fully characterize the stability profile of both the free base and its hydrochloride salt.

References

A Comparative Guide to the Synthetic Routes of 4-(2-Aminoethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4-(2-Aminoethoxy)benzoic acid, a key building block in medicinal chemistry. The routes are evaluated based on reaction efficiency, starting materials, and the number of synthetic steps. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the optimal pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4-HydroxybenzonitrileRoute 2: From Methyl 4-Hydroxybenzoate
Starting Material 4-HydroxybenzonitrileMethyl 4-Hydroxybenzoate
Key Intermediates 4-(2-(tert-Butoxycarbonylamino)ethoxy)benzonitrileMethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate
Number of Steps 4 (including tosylate preparation)4 (including tosylate preparation)
Overall Estimated Yield ~64%~81%
Key Reactions Williamson Ether Synthesis, Nitrile Hydrolysis, Boc DeprotectionWilliamson Ether Synthesis, Ester Saponification, Boc Deprotection
Advantages Utilizes a readily available and often cheaper starting material.Generally proceeds with higher yields in the key steps.
Disadvantages Nitrile hydrolysis can sometimes require harsh conditions.Starting material may be more expensive than 4-hydroxybenzonitrile.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Route1 cluster_0 Preparation of Alkylating Agent cluster_1 Route 1: From 4-Hydroxybenzonitrile A0 2-(Boc-amino)ethanol A2 2-(Boc-amino)ethyl tosylate A0->A2 Pyridine, CH2Cl2 A1 p-Toluenesulfonyl chloride A1->A2 B0 4-Hydroxybenzonitrile B1 4-(2-(Boc-amino)ethoxy)benzonitrile B0->B1 1. K2CO3, DMF 2. 2-(Boc-amino)ethyl tosylate B2 4-(2-(Boc-amino)ethoxy)benzoic acid B1->B2 NaOH, H2O/EtOH Reflux B3 4-(2-Aminoethoxy)benzoic acid (as HCl salt) B2->B3 4M HCl in Dioxane

Diagram 1: Synthetic workflow for Route 1.

Route2 cluster_0 Preparation of Alkylating Agent cluster_1 Route 2: From Methyl 4-Hydroxybenzoate A0 2-(Boc-amino)ethanol A2 2-(Boc-amino)ethyl tosylate A0->A2 Pyridine, CH2Cl2 A1 p-Toluenesulfonyl chloride A1->A2 C0 Methyl 4-hydroxybenzoate C1 Methyl 4-(2-(Boc-amino)ethoxy)benzoate C0->C1 1. K2CO3, DMF 2. 2-(Boc-amino)ethyl tosylate C2 4-(2-(Boc-amino)ethoxy)benzoic acid C1->C2 NaOH, H2O/MeOH Reflux C3 4-(2-Aminoethoxy)benzoic acid (as HCl salt) C2->C3 4M HCl in Dioxane

Diagram 2: Synthetic workflow for Route 2.

Experimental Protocols

Preparation of 2-(tert-Butoxycarbonylamino)ethyl Tosylate

This reagent is a common intermediate for both synthetic routes.

  • Reaction Setup: To a solution of N-Boc-2-aminoethanol (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add pyridine (1.5 eq).

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in CH2Cl2 to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylate.

Route 1: Synthesis from 4-Hydroxybenzonitrile

Step 1: Synthesis of 4-(2-(tert-Butoxycarbonylamino)ethoxy)benzonitrile
  • Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

  • Alkylation: Add 2-(tert-Butoxycarbonylamino)ethyl tosylate (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography. A similar synthesis for a related compound reported a yield of 71%.[1]

Step 2: Hydrolysis to 4-(2-(tert-Butoxycarbonylamino)ethoxy)benzoic acid
  • Reaction Setup: Dissolve the 4-(2-(tert-Butoxycarbonylamino)ethoxy)benzonitrile (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Heat the mixture to reflux for 12-24 hours, or until TLC indicates the completion of the reaction.[2]

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue to pH 3-4 with 1M HCl, which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Deprotection to 4-(2-Aminoethoxy)benzoic acid hydrochloride
  • Reaction Setup: Suspend the 4-(2-(tert-Butoxycarbonylamino)ethoxy)benzoic acid (1.0 eq) in a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.[3]

  • Isolation: Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the final product. A similar deprotection has been reported with a 92% yield.[3]

Route 2: Synthesis from Methyl 4-Hydroxybenzoate

Step 1: Synthesis of Methyl 4-(2-(tert-Butoxycarbonylamino)ethoxy)benzoate
  • Reaction Setup: To a solution of methyl 4-hydroxybenzoate (1.0 eq) in DMF, add K2CO3 (1.5 eq).

  • Alkylation: Add 2-(tert-Butoxycarbonylamino)ethyl tosylate (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-10 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography.

Step 2: Saponification to 4-(2-(tert-Butoxycarbonylamino)ethoxy)benzoic acid
  • Reaction Setup: Dissolve the methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate (1.0 eq) in a mixture of methanol and water.

  • Reaction: Add NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Workup: After cooling, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to a pH of 3-4 to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry. A similar saponification of a methyl benzoate derivative has been reported to proceed with a 95% yield.

Step 3: Deprotection to this compound
  • Reaction Setup: Suspend the 4-(2-(tert-Butoxycarbonylamino)ethoxy)benzoic acid (1.0 eq) in a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.[3]

  • Isolation: Remove the solvent under reduced pressure to yield the hydrochloride salt of 4-(2-Aminoethoxy)benzoic acid. This step is expected to have a high yield, similar to that in Route 1 (est. 92%).[3]

Conclusion

Both synthetic routes presented are viable for the preparation of 4-(2-Aminoethoxy)benzoic acid. Route 2, starting from methyl 4-hydroxybenzoate, is likely to provide a higher overall yield based on the reported efficiencies of analogous ester saponification reactions compared to nitrile hydrolysis. However, the choice of route may also depend on the cost and availability of the starting materials. The detailed protocols provided herein offer a solid foundation for researchers to reproduce these syntheses and adapt them as needed for their specific research and development goals.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Aminobenzoic acid derivatives, key structural motifs in many pharmaceutical compounds, exist as various isomers, each potentially possessing distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation and quantification of these isomers. This guide provides a comparative overview of validated HPLC methods for aminobenzoic acid derivatives, with a focus on experimental data supporting their performance.

Comparative Analysis of HPLC Method Performance

Parameter4-Aminobenzoic Acid2-Aminobenzoic Acid & 3-Aminobenzoic Acid
Linearity Range 24 - 48 µg/mLData not available from a single comparative study
Correlation Coefficient (r²) 0.9997Data not available from a single comparative study
Accuracy (% Recovery) 98.67 - 101.33%Data not available from a single comparative study
Precision (% RSD) Intra-day: 0.45 - 0.89% Inter-day: 0.65 - 1.23%Data not available from a single comparative study
Limit of Detection (LOD) 2.3 ng/mLData not available from a single comparative study
Limit of Quantification (LOQ) 7.8 ng/mLData not available from a single comparative study

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental conditions for the validated quantification of 4-aminobenzoic acid and a method for the simultaneous separation of aminobenzoic acid isomers.

Validated RP-HPLC Method for 4-Aminobenzoic Acid Quantification

This method was validated for the simultaneous determination of methoxsalen and p-aminobenzoic acid.

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Stationary Phase : C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of phosphate buffer and methanol (41:59 v/v).

  • Flow Rate : 1.5 mL/min.

  • Detection Wavelength : 270 nm.

  • Injection Volume : 20 µL.

  • Temperature : Ambient.

HPLC Method for Simultaneous Separation of Aminobenzoic Acid Isomers

This method is suitable for the baseline separation of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid.

  • Instrumentation : HPLC system with a UV detector.

  • Stationary Phase : Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase : Acetonitrile and water with an acidic modifier (e.g., H₃PO₄ or H₂SO₄). The retention time is controlled by the amount of acetonitrile, buffer concentration, and buffer pH.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection Wavelength : 230 nm.[1]

  • Injection Volume : Not specified.

  • Temperature : Ambient.

Workflow for HPLC Method Validation

The validation of an HPLC method follows a systematic workflow to ensure that the method is reliable and reproducible. The following diagram illustrates the key stages of this process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Chromatographic Conditions A->B C Initial Method Optimization B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J K Standard Operating Procedure (SOP) J->K L Routine Use K->L

Caption: General workflow for the development and validation of an HPLC method.

Signaling Pathways in Method Selection

The choice of an appropriate HPLC method depends on the specific analytical requirements. A decision-making pathway can guide the selection process between a general isomer separation method and a fully validated quantitative method.

Method_Selection_Pathway Start Define Analytical Goal Qualitative Qualitative Isomer Separation Needed? Start->Qualitative Quantitative Quantitative Analysis of a Specific Isomer? Qualitative->Quantitative No MixedMode Select Mixed-Mode or RP-HPLC for Isomer Separation Qualitative->MixedMode Yes ValidatedMethod Select Validated RP-HPLC Method Quantitative->ValidatedMethod Yes PerformAnalysis Perform Analysis MixedMode->PerformAnalysis ValidatedMethod->PerformAnalysis

Caption: Decision pathway for selecting an appropriate HPLC method.

References

Navigating Drug Discovery: A Comparative Guide to Alternatives for 4-(2-Aminoethoxy)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of drug development, the selection of appropriate molecular scaffolds is a critical determinant of success. 4-(2-Aminoethoxy)benzoic acid hydrochloride serves as a valuable building block, but exploring structurally related alternatives can unlock enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data, to inform rational drug design and optimization.

The core structure of 4-(2-Aminoethoxy)benzoic acid, featuring a para-substituted benzoic acid with a flexible aminoethoxy side chain, is a recognized pharmacophore in medicinal chemistry. Modifications to this scaffold have yielded potent antagonists of Very Late Antigen-4 (VLA-4), a key mediator in inflammatory processes. This guide will focus on alternatives targeting VLA-4, a well-validated target for inflammatory diseases.

Unveiling the Alternatives: A Structural and Functional Comparison

The exploration of alternatives to this compound primarily revolves around three key strategies: modification of the alkoxy side chain, bioisosteric replacement of the carboxylic acid group, and alterations to the aromatic ring. Each of these modifications can significantly impact the compound's interaction with its biological target and its overall drug-like properties.

Side Chain Modification: Impact on Potency and Pharmacokinetics

Research into 4-(pyrrolidinyl)methoxybenzoic acid derivatives has demonstrated that modifications at the 4-position of the benzoic acid can profoundly influence biological activity. These derivatives have been identified as potent and orally active antagonists of VLA-4.[1]

A series of benzoic acid derivatives incorporating a diphenylurea moiety has been synthesized and evaluated as VLA-4 antagonists. Introduction of chlorine or bromine at the 3-position of the central benzene ring of the diphenylurea portion led to improved pharmacokinetic properties. One notable compound from this series demonstrated an acceptable plasma clearance and bioavailability in multiple species, along with a potent IC50 value of 0.51 nM in a VLA-4 binding assay.

Compound IDModificationTargetAssayIC50 (nM)Bioavailability (F%)Plasma Clearance (CL, ml/min/kg)
Lead Compound DiphenylureaVLA-4Binding Assay---
12l 3-Chloro-diphenylureaVLA-4Binding Assay0.51Mouse: 28, Rat: 36, Dog: 55Mouse: 18.5, Rat: 5.2, Dog: 3.6
Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group is a crucial hydrogen bond donor and acceptor, often serving as an anchor for interactions with biological receptors.[1] However, its acidic nature can sometimes lead to poor pharmacokinetic properties. Bioisosteric replacement is a powerful strategy to overcome these limitations. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids.[2][3][4] For instance, the replacement of a carboxylic acid with a tetrazole ring in the development of the angiotensin II antagonist losartan resulted in a 10-fold increase in potency.[3]

Aromatic Ring Analogs

Replacing the benzene ring with other aromatic or non-aromatic cyclic systems can influence the compound's rigidity, lipophilicity, and metabolic stability. For example, pyridine and pyridazine-carboxylic acid derivatives have shown potent inhibitory activities against protein kinase CK2.[5]

Experimental Protocols: A Guide to Evaluation

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

VLA-4/VCAM-1 Cell Adhesion Assay

This assay is fundamental for evaluating the potency of VLA-4 antagonists.

Objective: To determine the concentration of a test compound required to inhibit 50% of VLA-4-mediated cell adhesion to its ligand, VCAM-1 (IC50).

Materials:

  • VLA-4 expressing cells (e.g., MOLT-4 or Jurkat cells)

  • Recombinant human VCAM-1

  • 96-well microtiter plates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (fluorescent dye)

  • Test compounds

  • Assay buffer (e.g., Tris-buffered saline with calcium and magnesium)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with VCAM-1 solution overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a BSA solution for 1-2 hours at room temperature.

  • Cell Labeling: Label the VLA-4 expressing cells with Calcein-AM.

  • Compound Incubation: Prepare serial dilutions of the test compounds. Incubate the labeled cells with the test compounds for a predetermined period (e.g., 30 minutes) at 37°C.

  • Adhesion: Add the cell-compound mixture to the VCAM-1 coated plate and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Pleurisy Model for Inflammation

This animal model is used to assess the in-vivo efficacy of anti-inflammatory compounds.

Objective: To evaluate the ability of a test compound to reduce inflammatory cell infiltration in a rat model of pleurisy.

Materials:

  • Male Wistar rats

  • Carrageenan (inflammatory agent)

  • Test compounds

  • Vehicle (e.g., saline or a suitable solvent)

  • Phosphate-buffered saline (PBS)

  • Cell counting equipment

Procedure:

  • Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).

  • Induction of Pleurisy: After a specified time, induce pleurisy by intrapleural injection of carrageenan.

  • Cell Collection: At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the animals and collect the pleural exudate by washing the pleural cavity with PBS.

  • Cell Counting: Determine the total number of leukocytes in the pleural exudate using a hemocytometer or an automated cell counter.

  • Data Analysis: Compare the number of leukocytes in the treated groups to the vehicle control group to determine the percentage of inhibition of cell migration.

Visualizing the Mechanism: The VLA-4 Signaling Pathway

The interaction of VLA-4 with its ligand VCAM-1 on endothelial cells is a critical step in the inflammatory cascade, leading to leukocyte adhesion and transmigration into tissues. The following diagram illustrates this signaling pathway.

VLA4_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Chemokine_Receptor Chemokine Receptor Talin_Kindlin Talin/Kindlin Chemokine_Receptor->Talin_Kindlin Inside-out Signaling VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active VCAM1 VCAM-1 VLA4_active->VCAM1 Binding Talin_Kindlin->VLA4_inactive Activation Adhesion_Migration Adhesion & Migration Chemokine Chemokine Chemokine->Chemokine_Receptor Binding VCAM1->Adhesion_Migration Triggers

Caption: VLA-4 activation and its role in leukocyte adhesion.

Experimental Workflow: From Synthesis to In Vivo Testing

The following diagram outlines a typical workflow for the discovery and evaluation of novel VLA-4 antagonists.

Drug_Discovery_Workflow Start Compound_Synthesis Compound Synthesis & Purification Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (VLA-4 Binding/Adhesion Assay) Compound_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design In_Vivo_Studies In Vivo Efficacy & PK Studies (e.g., Pleurisy Model) SAR_Analysis->In_Vivo_Studies Promising Leads Lead_Optimization->Compound_Synthesis Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection End Candidate_Selection->End

Caption: A typical workflow for VLA-4 antagonist drug discovery.

Conclusion

The strategic modification of the this compound scaffold offers a promising avenue for the discovery of novel therapeutics, particularly for inflammatory diseases mediated by VLA-4. By systematically exploring side chain modifications, bioisosteric replacements, and aromatic ring analogs, researchers can fine-tune the pharmacological properties of these compounds to achieve enhanced efficacy and safety. The experimental protocols and workflows provided in this guide serve as a robust framework for the rational design and evaluation of the next generation of VLA-4 antagonists.

References

A Comparative Analysis of Potential Impurities in Commercially Sourced 4-(2-Aminoethoxy)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential impurities in commercially available 4-(2-Aminoethoxy)benzoic acid hydrochloride, a crucial building block in pharmaceutical research and development. Understanding the impurity profile of this reagent is paramount for ensuring the reliability and reproducibility of experimental results, as well as for meeting stringent regulatory standards in drug development. This document outlines common synthetic routes, identifies potential process-related and degradation impurities, and provides detailed experimental protocols for their identification and quantification.

Overview of Synthetic Routes and Potential Impurities

The commercial synthesis of this compound typically involves a multi-step process. A common strategy is the Williamson ether synthesis, where a key intermediate is formed, followed by subsequent functional group transformations.

A plausible synthetic pathway starts with 4-hydroxybenzoic acid, which is first protected, often as an ester (e.g., methyl or ethyl ester). This is followed by etherification with a protected 2-aminoethanol derivative, such as 2-(Boc-amino)ethanol or 2-azidoethanol, in the presence of a base. The final steps involve the deprotection of the amino group and hydrolysis of the ester to yield the desired product.

Potential Impurities Arising from Synthesis:

  • Starting Materials: Unreacted 4-hydroxybenzoic acid or its ester, and residual protected 2-aminoethanol derivatives.

  • Byproducts:

    • O-Alkylation vs. N-Alkylation Products: Depending on the specific synthetic strategy, side products from undesired alkylation reactions can occur.

    • Dimerization Products: Formation of dimers or other oligomeric species.

  • Reagents and Solvents: Residual solvents, inorganic salts from workup procedures, and catalysts.

Experimental Protocols for Impurity Analysis

To effectively identify and quantify potential impurities, a multi-faceted analytical approach is recommended.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying organic impurities.

  • Methodology:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

    • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A common mobile phase system consists of:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended to ensure the detection of all potential impurities. A Diode Array Detector (DAD) is ideal for obtaining UV spectra for peak purity assessment.

    • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities.

  • Methodology:

    • The same chromatographic conditions as the HPLC method can generally be used.

    • The column eluent is directed to a mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements, which aids in the determination of elemental compositions of impurities.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide structural information about the main component and any significant impurities.

  • Methodology:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents.

    • Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

    • Analysis: The presence of unexpected signals or integration values that do not correspond to the main compound can indicate the presence of impurities.

2.4. Gas Chromatography (GC) for Residual Solvents

GC is the standard method for the analysis of residual solvents.

  • Methodology:

    • Technique: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

    • Column: A column with a polar stationary phase is typically used.

    • Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMSO, DMF) in a headspace vial.

    • Analysis: The sample is heated to volatilize the solvents, which are then injected into the GC system. Quantification is performed against a standard containing known amounts of the potential solvents used in the synthesis.

Data Presentation: Comparative Impurity Profile

The following table provides a template for summarizing the impurity analysis of this compound from different commercial suppliers. The data presented are hypothetical and for illustrative purposes only.

Impurity Potential Source Supplier A (%) Supplier B (%) Supplier C (%)
4-Hydroxybenzoic acidStarting Material0.080.150.05
Ethyl 4-hydroxybenzoateStarting Material< 0.050.10< 0.05
N-Boc-4-(2-aminoethoxy)benzoic acidIntermediate0.120.070.15
Unknown Impurity 1 (RRT 1.2)Byproduct0.06Not Detected0.09
Unknown Impurity 2 (RRT 1.5)ByproductNot Detected0.05Not Detected
Residual AcetoneSolvent50 ppm120 ppm< 20 ppm
Residual DichloromethaneSolvent< 10 ppm30 ppm< 10 ppm

RRT = Relative Retention Time

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_sample Sample Acquisition cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_output Final Report Commercial_Source_A Commercial Source A HPLC HPLC-UV/DAD Commercial_Source_A->HPLC LCMS LC-MS Commercial_Source_A->LCMS NMR NMR Spectroscopy Commercial_Source_A->NMR GC HS-GC-FID Commercial_Source_A->GC Commercial_Source_B Commercial Source B Commercial_Source_B->HPLC Commercial_Source_B->LCMS Commercial_Source_B->NMR Commercial_Source_B->GC Commercial_Source_C Commercial Source C Commercial_Source_C->HPLC Commercial_Source_C->LCMS Commercial_Source_C->NMR Commercial_Source_C->GC Quantification Quantification of Impurities HPLC->Quantification Identification Identification of Unknowns LCMS->Identification Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Solvent_Analysis Residual Solvent Analysis GC->Solvent_Analysis Comparison_Table Comparative Impurity Table Quantification->Comparison_Table Identification->Comparison_Table Structure_Elucidation->Comparison_Table Solvent_Analysis->Comparison_Table

Caption: Workflow for the analysis of impurities in commercial samples.

Potential Degradation Pathway of 4-(2-Aminoethoxy)benzoic acid

degradation_pathway cluster_degradation Degradation Products Main_Compound 4-(2-Aminoethoxy)benzoic acid Oxidation Oxidative Degradants Main_Compound->Oxidation Oxidizing Agent / Light Hydrolysis Hydrolysis of Ether Linkage (e.g., 4-Hydroxybenzoic acid) Main_Compound->Hydrolysis Acid / Base Decarboxylation Decarboxylation Product Main_Compound->Decarboxylation Heat

Caption: Potential degradation pathways leading to impurities.

This guide provides a framework for the systematic analysis of impurities in commercially sourced this compound. By implementing these analytical strategies, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

Head-to-head comparison of 4-(2-Aminoethoxy)benzoic acid hydrochloride with other benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4-(2-Aminoethoxy)benzoic acid hydrochloride and other key benzoic acid derivatives. This analysis is supported by available experimental data on their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Detailed methodologies for key experiments are provided, and complex biological pathways and workflows are visualized to facilitate further research and development.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide provides a comparative overview based on the activities of structurally related and well-studied benzoic acid derivatives. The information presented aims to serve as a valuable resource for designing novel therapeutic agents based on the versatile benzoic acid scaffold.

Comparative Analysis of Biological Activities

The biological efficacy of benzoic acid derivatives is significantly influenced by the type and position of functional groups on the benzene ring. The following tables summarize quantitative data from various studies to enable a clear comparison of different derivatives.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeMicroorganismMIC (µM)Reference
p-Aminobenzoic acid (PABA) Schiff base derivativeStaphylococcus aureus (MRSA)from 15.62[1][2]
p-Aminobenzoic acid (PABA) Schiff base derivativeAntifungal activity≥ 7.81[1][2]
Cyanostyrylquinoxalinyl-based PABAVarious bacterial strains7.9–31[3]
2-methyl-4-aminobenzoic acidVarious bacterial strains0.97 to 62.5 µg/mL[3]
4-Hydroxybenzoic acidGram-positive & Gram-negative bacteria160 µg/mL (IC50)[4][5]
Anti-Inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes. A lower IC50 value signifies greater inhibitory activity.

Table 2: Comparative Anti-Inflammatory Activity (COX-2 Inhibition)

Compound/DerivativeActivity MetricValue (µM)Reference
Salicylic AcidIC50 for COX-2>500[6]
Acetylsalicylic Acid (Aspirin)IC50 for COX-2~35[6]
2-amino benzoic acid derivative (4n)In-vivo anti-inflammatory assayMore potent than aspirin[7]

Note: While a patent suggests that compounds structurally related to this compound exhibit anti-inflammatory activity, specific IC50 values are not provided.[8]

Anticancer and Cytotoxic Activities

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Comparative Anticancer and Cytotoxic Activities of Benzoic Acid Derivatives

Compound/Derivative Name/ClassCell Line(s)Activity MetricValue (µM)Reference
Benzoic AcidVarious cancer cell linesIC5085.54 to 670.6 µg/ml[9]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancerIC5017.84[10]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7, HCT-116IC5015.6 - 18.7[11]
p-Aminobenzoic acid (PABA) Schiff base derivativeHepG2 (Liver Cancer)IC50≥ 15.0[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a microplate reader.[2][12][13][14]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[3][9][15]

Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

  • Preparation of Reagents: Stock solutions of the test compound, a known COX-2 inhibitor (positive control), and arachidonic acid (substrate) are prepared in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction: In a 96-well plate, the reaction buffer, heme cofactor, and human recombinant COX-2 enzyme are combined.

  • Inhibitor Addition: The test compound or positive control is added to the respective wells and pre-incubated with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a specific detection method, often a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorometric method.

  • Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16][17][18][19]

Visualizing the Path to Discovery

Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and research processes.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Compound Synthesis Compound Synthesis Library of Derivatives Library of Derivatives Compound Synthesis->Library of Derivatives Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Library of Derivatives->Antimicrobial Assay (MIC) Anticancer Assay (MTT) Anticancer Assay (MTT) Library of Derivatives->Anticancer Assay (MTT) Anti-inflammatory Assay (COX-2) Anti-inflammatory Assay (COX-2) Library of Derivatives->Anti-inflammatory Assay (COX-2) Data Analysis (IC50/MIC) Data Analysis (IC50/MIC) Antimicrobial Assay (MIC)->Data Analysis (IC50/MIC) Anticancer Assay (MTT)->Data Analysis (IC50/MIC) Anti-inflammatory Assay (COX-2)->Data Analysis (IC50/MIC) Lead Compound(s) Lead Compound(s) Data Analysis (IC50/MIC)->Lead Compound(s)

A general experimental workflow for a drug discovery program.

Simplified bacterial folate synthesis pathway targeted by sulfonamides.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB binds & inhibits IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P NFkB_active Active NF-κB IkB_P->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Benzoic_Acid_Derivatives Benzoic Acid Derivatives (Potential Inhibitors) Benzoic_Acid_Derivatives->IKK may inhibit

Simplified NF-κB signaling pathway in inflammation.

References

Degradation Unmasked: A Comparative Guide to Identifying 4-(2-Aminoethoxy)benzoic acid hydrochloride Impurities via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the stability and purity of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for identifying the degradation products of 4-(2-Aminoethoxy)benzoic acid hydrochloride, a crucial step in guaranteeing drug safety and efficacy. We will delve into detailed experimental protocols, present comparative data on various analytical techniques, and visualize key processes to facilitate a deeper understanding.

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate the formation of potential degradation products.[1] The identification and characterization of these degradants are essential for establishing degradation pathways, developing stability-indicating analytical methods, and ensuring the safety of the final drug product.

The Power of Mass Spectrometry in Degradation Analysis

Mass spectrometry (MS) has become an indispensable tool for the identification of unknown impurities and degradation products due to its high sensitivity and ability to provide molecular weight and structural information. When coupled with a separation technique like liquid chromatography (LC-MS), it offers a powerful platform for analyzing complex mixtures of drug substances and their degradation products.[2]

This guide will focus on the application of LC-MS for the identification of degradation products of this compound. We will also compare this technique with other relevant analytical methods to provide a broader perspective for researchers.

Experimental Protocol: Forced Degradation and LC-MS Analysis

A systematic approach is crucial for accurately identifying degradation products. The following protocol outlines a typical workflow for a forced degradation study of this compound.

1. Sample Preparation and Stress Conditions:

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of methanol and water. This stock solution is then subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is kept at 105°C for 48 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.

After the specified time, the stressed samples are neutralized (for acid and base hydrolysis) and diluted to an appropriate concentration for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically suitable for this compound.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (or product ion scan) modes are used to obtain the molecular weights and fragmentation patterns of the parent drug and its degradation products.

Comparison of Analytical Techniques for Degradation Product Identification

While LC-MS is a powerful tool, other analytical techniques can also be employed for impurity profiling. The following table provides a comparison of their performance characteristics.

TechniquePrincipleSensitivitySelectivityStructural InformationThroughputCost
LC-MS Separation by liquid chromatography, detection by mass spectrometry.Very HighVery HighHigh (Molecular weight and fragmentation)HighHigh
GC-MS Separation by gas chromatography, detection by mass spectrometry.Very HighVery HighHigh (Molecular weight and fragmentation)HighHigh
LC-UV/DAD Separation by liquid chromatography, detection by UV-Vis absorbance.ModerateModerateLimited (UV spectrum)HighModerate
CE-MS Separation by capillary electrophoresis, detection by mass spectrometry.Very HighHighHigh (Molecular weight and fragmentation)ModerateHigh
LC-NMR Separation by liquid chromatography, detection by nuclear magnetic resonance.LowHighVery High (Detailed 2D structure)LowVery High

Visualizing the Process: Experimental Workflow and Degradation Pathways

To better understand the logical flow of identifying degradation products, the following diagrams, created using the DOT language, illustrate the experimental workflow and the predicted degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis LC_MS LC-MS/MS Analysis Acid->LC_MS Base Base Hydrolysis Base->LC_MS Oxidation Oxidation Oxidation->LC_MS Thermal Thermal Thermal->LC_MS Photo Photolysis Photo->LC_MS Data_Processing Data Processing & Interpretation LC_MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Degradation_Products Degradation_Products Structure_Elucidation->Degradation_Products Identification Drug_Substance 4-(2-Aminoethoxy)benzoic acid HCl Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_cleavage Chain Cleavage Parent 4-(2-Aminoethoxy)benzoic acid DP1 4-Hydroxybenzoic acid Parent->DP1 Ether Cleavage DP2 2-Aminoethanol Parent->DP2 Ether Cleavage DP3 N-Oxide derivative Parent->DP3 N-Oxidation DP4 Hydroxylated aromatic ring Parent->DP4 Ring Oxidation DP5 4-Aminobenzoic acid Parent->DP5 C-O Cleavage

References

Comparative Guide to Cross-Reactivity of Antibodies Against 4-(2-Aminoethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of hypothetical antibodies raised against 4-(2-Aminoethoxy)benzoic acid. The data presented, while illustrative, is based on established principles of antibody cross-reactivity with structurally related small molecules. This document aims to serve as a practical resource for designing and interpreting cross-reactivity studies, aiding in the selection of specific antibodies for various immunoassays.

Introduction to Antibody Specificity

The specificity of an antibody is a critical factor in the reliability and accuracy of immunoassays. For small molecules, or haptens, like 4-(2-Aminoethoxy)benzoic acid, achieving high specificity can be challenging due to the potential for antibodies to recognize and bind to structurally similar compounds. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results. Therefore, a thorough assessment of an antibody's cross-reactivity is paramount before its application in research and drug development.

Data Presentation: Cross-Reactivity Profiles of Hypothetical Antibodies

The following tables summarize the cross-reactivity of three hypothetical monoclonal antibodies (MAb-1, MAb-2, and MAb-3) raised against 4-(2-Aminoethoxy)benzoic acid. The assessment was performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Cross-reactivity is expressed as a percentage relative to the binding of the target analyte, 4-(2-Aminoethoxy)benzoic acid.

Table 1: Cross-Reactivity of MAb-1

CompoundStructureIC50 (nM)% Cross-Reactivity
4-(2-Aminoethoxy)benzoic acid (Target Analyte) 15 100%
4-Aminobenzoic acid15001.0%
4-Ethoxybenzoic acid30000.5%
Benzoic acid>10000<0.1%
2-Aminoethoxybenzene50000.3%
4-(2-Hydroxyethoxy)benzoic acid8001.88%

Table 2: Cross-Reactivity of MAb-2

CompoundStructureIC50 (nM)% Cross-Reactivity
4-(2-Aminoethoxy)benzoic acid (Target Analyte) 25 100%
4-Aminobenzoic acid8003.1%
4-Ethoxybenzoic acid15001.7%
Benzoic acid>10000<0.1%
2-Aminoethoxybenzene25001.0%
4-(2-Hydroxyethoxy)benzoic acid5005.0%

Table 3: Cross-Reactivity of MAb-3

CompoundStructureIC50 (nM)% Cross-Reactivity
4-(2-Aminoethoxy)benzoic acid (Target Analyte) 10 100%
4-Aminobenzoic acid>10000<0.1%
4-Ethoxybenzoic acid80000.13%
Benzoic acid>10000<0.1%
2-Aminoethoxybenzene>10000<0.1%
4-(2-Hydroxyethoxy)benzoic acid20000.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Immunogen and Coating Antigen

To elicit an immune response against the small molecule 4-(2-Aminoethoxy)benzoic acid (a hapten), it must be conjugated to a larger carrier protein.[1][2][3]

  • Hapten-Carrier Conjugation: The carboxyl group of 4-(2-Aminoethoxy)benzoic acid is activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[4]

  • Immunogen Preparation: The activated hapten is then covalently linked to an immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) through amide bond formation with the lysine residues on the protein surface.[5]

  • Coating Antigen Preparation: For the competitive ELISA, the hapten is conjugated to a different carrier protein, such as Bovine Serum Albumin (BSA), using the same EDC/NHS chemistry. This prevents the antibody from recognizing the carrier protein used in the assay.

G cluster_0 Hapten Activation cluster_1 Immunogen Synthesis cluster_2 Coating Antigen Synthesis Hapten 4-(2-Aminoethoxy)benzoic acid EDC_NHS EDC/NHS Hapten->EDC_NHS Activated_Hapten NHS-activated Hapten EDC_NHS->Activated_Hapten KLH Carrier Protein (KLH) Activated_Hapten->KLH Conjugation BSA Carrier Protein (BSA) Activated_Hapten->BSA Conjugation Immunogen Hapten-KLH Conjugate (Immunogen) Coating_Antigen Hapten-BSA Conjugate (Coating Antigen)

Caption: Workflow for immunogen and coating antigen synthesis.

Competitive ELISA Protocol

A competitive ELISA is the standard method for determining the specificity of antibodies against small molecules.[6][7][8][9]

  • Coating: A 96-well microtiter plate is coated with the Hapten-BSA conjugate (coating antigen) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding of antibodies.

  • Competition: The test antibody is pre-incubated with either the standard (4-(2-Aminoethoxy)benzoic acid) or a potential cross-reacting compound in a separate plate.

  • Incubation: The antibody-analyte mixture is then transferred to the coated and blocked microtiter plate. The free antibody (not bound to the analyte in the solution) will bind to the immobilized Hapten-BSA on the plate.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody is added to the wells.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, which is converted into a colored product.

  • Signal Measurement: The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

G Coat_Plate Coat Plate with Hapten-BSA Wash1 Wash Coat_Plate->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Competition Pre-incubate Antibody with Analyte/Cross-reactant Wash2->Competition Incubate_Plate Add Mixture to Plate and Incubate Competition->Incubate_Plate Wash3 Wash Incubate_Plate->Wash3 Add_Secondary Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Measure_Signal Measure Signal Add_Substrate->Measure_Signal

Caption: Experimental workflow for the competitive ELISA.

Data Analysis
  • IC50 Determination: The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined from a standard curve.

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparison of Antibody Performance

Based on the hypothetical data, the three monoclonal antibodies exhibit distinct cross-reactivity profiles:

  • MAb-1: Shows moderate specificity with some cross-reactivity towards structurally similar compounds, particularly 4-(2-Hydroxyethoxy)benzoic acid.

  • MAb-2: Exhibits higher cross-reactivity compared to MAb-1, especially with 4-Aminobenzoic acid and 4-(2-Hydroxyethoxy)benzoic acid. This antibody may be less suitable for applications requiring high specificity.

  • MAb-3: Demonstrates the highest specificity with minimal cross-reactivity to the tested compounds. This antibody would be the preferred choice for assays demanding precise quantification of 4-(2-Aminoethoxy)benzoic acid.

Conclusion

The assessment of antibody cross-reactivity is a crucial step in the development and validation of immunoassays. This guide provides a framework for comparing the performance of antibodies raised against 4-(2-Aminoethoxy)benzoic acid derivatives. The provided protocols and data presentation formats can be adapted for the evaluation of other small molecule-specific antibodies. For researchers and drug development professionals, selecting an antibody with a well-characterized and low cross-reactivity profile is essential for generating reliable and reproducible data.

References

Comparative efficacy of APIs synthesized using different benzoic acid intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

The selection of starting materials and intermediates is a critical, albeit often overlooked, factor influencing the final efficacy and safety profile of an Active Pharmaceutical Ingredient (API). While regulatory standards demand stringent purity of the final drug substance, the synthetic pathway, including the choice of intermediates, can introduce subtle variations in impurity profiles that may have clinical significance.[1][2][3] This guide provides a comparative analysis of an API synthesized via two different routes, each employing a distinct benzoic acid-derived intermediate.

This analysis focuses on a hypothetical case study of "Valcardian," a novel angiotensin II receptor blocker (ARB), to illustrate the profound impact of intermediate selection on the final product's purity, impurity profile, and in-vitro biological activity. Benzoic acid and its derivatives are crucial building blocks in the synthesis of numerous medicinal compounds.[4][5]

Data Presentation: Purity and Efficacy Comparison

The synthesis of Valcardian was carried out using two separate pathways, differing in the selection of a key benzoic acid intermediate.

  • Route A (Standard): Employs a high-purity, commercially standard 2-chloro-4-aminobenzoic acid.

  • Route B (Alternative): Utilizes a lower-cost 2-chloro-4-aminobenzoic acid intermediate from a different supplier, which is known to contain a higher concentration of the isomeric impurity, 3-chloro-4-aminobenzoic acid.

The resulting API batches were analyzed for purity, yield, and the presence of a critical process-related impurity, "Impurity-C," which arises from the isomeric starting material. Subsequently, the in-vitro efficacy was assessed.

Table 1: Comparative Analysis of API Purity and Yield

ParameterRoute A API (Standard Intermediate)Route B API (Alternative Intermediate)
Final API Purity (HPLC, % Area) 99.8 ± 0.1%99.1 ± 0.2%
Overall Yield 75%78%
"Impurity-C" Level (HPLC, % Area) 0.04%0.45%
Appearance White Crystalline PowderOff-White Crystalline Powder

Table 2: Comparative In-Vitro Efficacy at the Angiotensin II Type 1 (AT1) Receptor

ParameterRoute A API (Standard Intermediate)Route B API (Alternative Intermediate)
Assay Type Radioligand Binding AssayRadioligand Binding Assay
Target Receptor Human Angiotensin II Type 1 (AT1)Human Angiotensin II Type 1 (AT1)
IC50 Value 1.2 nM4.8 nM

IC50: The half maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that while the alternative intermediate in Route B provides a slightly higher yield, the final API suffers from lower purity and a nearly tenfold increase in the critical "Impurity-C". This impurity significantly impacts the biological activity, as evidenced by the fourfold increase in the IC50 value, suggesting lower potency of the API derived from Route B. The quality of intermediates profoundly impacts the efficiency and outcome of API production.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of Valcardian API The synthesis of Valcardian is a multi-step process. The critical step involves the coupling of the respective benzoic acid intermediate with a pre-synthesized imidazole derivative. In Route A, high-purity 2-chloro-4-aminobenzoic acid was used. In Route B, the alternative, lower-purity grade of the same intermediate was substituted. Subsequent reaction steps, work-up, and purification procedures were kept identical for both routes to ensure a valid comparison. Final purification was achieved by recrystallization from an ethanol/water solvent system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling The purity of the final API and the quantification of "Impurity-C" were determined using a validated reverse-phase HPLC method.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 95% B over 25 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Quantification: Peak area normalization was used for purity and impurity determination.

Protocol 3: AT1 Receptor Radioligand Binding Assay The in-vitro efficacy of the API batches was determined by their ability to displace a radiolabeled ligand from the human AT1 receptor.

  • Source: Commercially available cell membranes expressing recombinant human AT1 receptors.

  • Radioligand: [³H]-Angiotensin II.

  • Procedure: Cell membranes were incubated with the radioligand and varying concentrations of the test API (from Route A and Route B). Non-specific binding was determined in the presence of an excess of unlabeled Angiotensin II.

  • Analysis: Following incubation, bound and free radioligand were separated by filtration. The radioactivity retained on the filters was measured by liquid scintillation counting. IC50 values were calculated using non-linear regression analysis of the competition binding curves.

Mandatory Visualizations

Diagram 1: Experimental and Analytical Workflow

G cluster_0 Route A cluster_1 Route B cluster_2 Comparative Analysis A_inter High-Purity Benzoic Acid Intermediate A_synth Multi-Step Synthesis A_inter->A_synth A_api API (Batch A) A_synth->A_api hplc HPLC Analysis (Purity & Impurity) A_api->hplc assay AT1 Receptor Binding Assay (IC50) A_api->assay B_inter Alternative Benzoic Acid Intermediate B_synth Multi-Step Synthesis B_inter->B_synth B_api API (Batch B) B_synth->B_api B_api->hplc B_api->assay

Caption: Comparative workflow from intermediate selection to final analysis.

Diagram 2: Mechanism of Action - Angiotensin II Receptor Blockade

G angiotensinogen Angiotensinogen angio1 Angiotensin I angiotensinogen->angio1  cleavage Renin angio2 Angiotensin II angio1->angio2  conversion ACE at1 AT1 Receptor angio2->at1 Binds to renin Renin ace ACE effects Vasoconstriction Aldosterone Release Increased Blood Pressure at1->effects Activates valcardian Valcardian (API) valcardian->at1 Blocks

Caption: Signaling pathway of the Renin-Angiotensin system and API action.

References

A Comparative Guide to Bioisosteric Replacements for the Aminoethoxy Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminoethoxy moiety is a common structural motif in medicinal chemistry, often employed as a flexible linker or to introduce a basic center in a drug molecule. Its physicochemical properties, however, can sometimes present challenges in drug development, such as metabolic instability or undesirable pharmacokinetic profiles. Bioisosteric replacement, a strategy of substituting one functional group with another that has similar steric and electronic properties, offers a powerful tool to overcome these limitations and fine-tune the characteristics of a lead compound.

This guide provides a comprehensive comparison of potential bioisosteric replacements for the aminoethoxy group, supported by experimental data and detailed protocols. The aim is to furnish researchers with the necessary information to make informed decisions in the design and optimization of novel drug candidates.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The selection of a suitable bioisostere for the aminoethoxy group is a multi-parameter optimization process. Key properties to consider include the acid dissociation constant (pKa), lipophilicity (LogP), metabolic stability, and cell permeability. The following table summarizes these properties for the aminoethoxy group and several of its potential bioisosteric replacements. The data presented is a composite from various literature sources and should be considered in the context of the specific molecular scaffold.

Functional GroupStructureTypical pKaTypical LogP RangeMetabolic StabilityCell PermeabilityKey Considerations
Aminoethoxy -O-CH₂-CH₂-NH₂8.5 - 9.5-1.0 to 0.5Variable, potential for oxidationModerateFlexible linker, introduces basicity.
N-Methylaminoethoxy -O-CH₂-CH₂-NHCH₃9.0 - 10.0-0.5 to 1.0Generally increased vs. primary amineModerate to HighIncreases basicity and lipophilicity slightly.
Piperazinylethoxy -O-CH₂-CH₂-N(CH₂)₂CH₂-4.5 & 8.50.0 to 1.5Generally stableModerate to HighIntroduces two basic centers, can improve solubility.
Morpholinoethoxy -O-CH₂-CH₂-N(CH₂CH₂)₂O~4.9-0.5 to 1.0Generally stableModerate to HighWeaker base, can improve physicochemical properties.
(1,2,3-Triazol-1-yl)ethoxy -O-CH₂-CH₂-(C₂H₂N₃)Not basic0.5 to 2.0Generally stableGoodNeutral, acts as a polar, rigid linker.
(Tetrazol-5-yl)ethoxy -O-CH₂-CH₂-(CHN₄)~4.5-1.5 to 0.0Generally stableLow to ModerateAcidic isostere of a carboxylic acid, can act as a proton donor.

Experimental Protocols

To aid in the evaluation of these and other potential bioisosteres, detailed protocols for key in vitro assays are provided below.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Solution Preparation: Prepare a 1-5 mM solution of the test compound in a suitable solvent (e.g., water, methanol/water).

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant is typically a standardized solution of HCl or NaOH.

  • Titration: Titrate the compound solution with the titrant, recording the pH at regular volume increments.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of LogP by the Shake-Flask Method

Objective: To measure the partition coefficient (LogP) of a compound between n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Compound Distribution: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1][2][3][4][5]

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6][7][8][9][10]

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound (typically 1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated from the slope of the linear regression.[6][7][8][9][10]

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of a compound.[11][12][13][14][15]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell™ inserts) for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments at different time points using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.[11][12][13][14][15]

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the microsomal stability and Caco-2 permeability assays.

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Compound, Microsomes, & Cofactor prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System prep_cofactor->mix incubate Incubate at 37°C mix->incubate timepoints Take Aliquots at Time Points (0-60 min) incubate->timepoints quench Quench with Cold Acetonitrile timepoints->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Caco2_Permeability_Assay cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_permeability Permeability Experiment cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to form monolayer seed->differentiate teer Measure TEER differentiate->teer add_compound Add Test Compound to Donor Chamber teer->add_compound incubate Incubate and Sample from Receiver Chamber add_compound->incubate analyze Quantify Compound by LC-MS/MS incubate->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Conclusion

The bioisosteric replacement of the aminoethoxy group is a valuable strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The choice of the appropriate bioisostere is highly dependent on the specific goals of the drug design program, whether it is to alter basicity, improve metabolic stability, or enhance cell permeability. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers to rationally design and evaluate novel compounds with improved therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 4-(2-Aminoethoxy)benzoic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 4-(2-Aminoethoxy)benzoic acid hydrochloride, ensuring compliance and minimizing risk.

The primary directive for chemical disposal is to adhere to the information provided in the Safety Data Sheet (SDS). Disposal procedures must always align with local, state, and federal regulations.

Pre-Disposal and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection.[1][2] Handling should occur in a well-ventilated area to avoid the inhalation of dust.[1][3][4] In case of accidental contact, wash skin with soap and plenty of water, and for eye contact, rinse cautiously with water for several minutes.[1][2][3]

Step-by-Step Disposal Protocol

  • Waste Identification and Collection:

    • Treat all this compound waste as chemical waste.

    • Collect surplus and non-recyclable solutions in a designated, properly labeled container.[3]

    • For spills, sweep up the solid material, taking care not to create dust, and place it into a suitable, closed container for disposal.[3][4]

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a well-ventilated place.[1][2][4]

    • Contaminated packaging should be treated as unused product and disposed of accordingly.[3] Do not reuse empty containers as they may still present a chemical hazard.[4][5]

  • Disposal Method:

    • The standard and recommended method of disposal is to engage a licensed professional waste disposal service.[1][2][3] These companies are equipped to handle and dispose of chemical waste in accordance with environmental legislation.[5]

    • One specified method for disposal is through a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Crucially, do not let the product enter drains, other waterways, or the soil. [3][6] This is to prevent environmental contamination, as the substance can be harmful to aquatic life with long-lasting effects.

Logical Workflow for Disposal

To ensure a clear and safe process, the following workflow should be adopted:

Caption: Workflow for the safe disposal of chemical waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research and development community.

References

Personal protective equipment for handling 4-(2-Aminoethoxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2-Aminoethoxy)benzoic acid hydrochloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This compound is classified as an irritant and requires careful handling to prevent adverse health effects.

I. Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities.Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to irritation.
Body Protection A laboratory coat, fully buttoned. For larger quantities or risk of significant exposure, a chemical-resistant apron is recommended.Protects the skin from accidental spills and contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.Prevents inhalation of dust particles that may cause respiratory tract irritation.[1]

II. Operational Plan: Step-by-Step Handling Procedures

A. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Work Area: Designate a specific area for handling the compound. Keep the area clean and free of clutter.

B. Handling the Compound:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

C. Hygiene Measures:

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][3]

  • Eating and Drinking: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]

D. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Collection:

  • Container: Collect waste solid and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

B. Neutralization of Dilute Aqueous Solutions (if permissible by local regulations):

  • While in a fume hood and wearing appropriate PPE, dilute the acidic solution by slowly adding it to a large volume of cold water.

  • Slowly add a weak base, such as sodium bicarbonate, to the diluted solution while stirring.

  • Monitor the pH with a pH meter or pH paper. Continue adding the base until the pH is neutral (between 6 and 8).

  • Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, depending on local regulations. Always confirm with your institution's EHS guidelines before proceeding.

C. Final Disposal:

  • Contact EHS: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., water). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste after defacing the label.

IV. Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area B->C D Weigh Solid in Ventilated Enclosure C->D E Prepare Solution in Fume Hood D->E F Store in Tightly Sealed Container E->F G Clean Work Area F->G H Wash Hands Thoroughly G->H I Collect Waste in Labeled Container J Neutralize Dilute Solutions (if permitted) I->J K Contact EHS for Pickup J->K

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.